molecular formula C19H17N3OS2 B12086332 YM-08

YM-08

货号: B12086332
分子量: 367.5 g/mol
InChI 键: UYFLAORTCSDPFM-KZEXJOKWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

YM-08 is a useful research compound. Its molecular formula is C19H17N3OS2 and its molecular weight is 367.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C19H17N3OS2

分子量

367.5 g/mol

IUPAC 名称

(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17N3OS2/c1-3-22-16(12-13-8-6-7-11-20-13)25-17(18(22)23)19-21(2)14-9-4-5-10-15(14)24-19/h4-12H,3H2,1-2H3/b16-12-,19-17+

InChI 键

UYFLAORTCSDPFM-KZEXJOKWSA-N

手性 SMILES

CCN1/C(=C/C2=CC=CC=N2)/S/C(=C/3\N(C4=CC=CC=C4S3)C)/C1=O

规范 SMILES

CCN1C(=CC2=CC=CC=N2)SC(=C3N(C4=CC=CC=C4S3)C)C1=O

产品来源

United States

Foundational & Exploratory

Unraveling the Mechanism of YM-08: A CNS-Penetrant Hsp70 Inhibitor for Tauopathies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of YM-08, a novel, blood-brain barrier-permeable small molecule inhibitor of Heat shock protein 70 (Hsp70). This compound is a derivative of MKT-077, optimized for central nervous system (CNS) applications, and represents a promising therapeutic candidate for neurodegenerative diseases characterized by the aggregation of pathogenic tau, such as Alzheimer's disease and frontotemporal dementia.[1][2] This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Targeting Hsp70 to Reduce Pathogenic Tau

This compound exerts its therapeutic effect by inhibiting the ATPase activity of Hsp70, a key molecular chaperone involved in protein folding and degradation.[2][3] In the context of tauopathies, Hsp70 plays a complex role in tau homeostasis. By inhibiting Hsp70, this compound is thought to shift the balance towards the degradation of pathogenic, hyperphosphorylated tau, thereby preventing its aggregation and subsequent neurotoxicity.[2][3]

The parent compound, MKT-077, has been shown to bind to the nucleotide-binding domain (NBD) of Hsp70, acting as an allosteric inhibitor.[2] This binding event interferes with the chaperone's ATP-driven conformational changes, which are essential for its function in protein folding and client release. This compound, as a neutral analogue of MKT-077, was designed to retain this Hsp70-binding capability while improving its pharmacokinetic profile for CNS penetration.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and its parent compound, MKT-077.

Table 1: In Vitro Activity of this compound

ParameterValueCell/SystemNotes
Hsp70 ATPase InhibitionPartial InhibitionYeast Ssa1p and Hlj1pThis compound specifically inhibits the Hlj1-stimulated ATPase activity of Ssa1.[2]
Tau Binding to Hsc70Modestly EnhancedImmobilized human Hsc70This compound promotes the interaction between the chaperone and its substrate, tau.[2]
SIRT2 Inhibition (IC50)19.9 µMNot SpecifiedThis compound has also been identified as an inhibitor of SIRT2.[5]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueSpeciesAdministration
Blood-Brain Barrier PenetrationYesCD1 MiceIntravenous Injection
Brain/Plasma (B/P) Ratio> 0.25 for 18 hoursCD1 MiceIntravenous Injection[2]
Renal ClearanceRapidCD1 MiceIntravenous Injection[2]

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC19H17N3OS2[1]
Molecular Weight367.49 g/mol [1]
clogP3.8[2]
tPSA35.9[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

YM08_Mechanism cluster_0 Cellular Environment This compound This compound Hsp70 Hsp70 This compound->Hsp70 Inhibits ATPase Activity Pathogenic_Tau Pathogenic Tau Hsp70->Pathogenic_Tau Normally processes Ubiquitin_Proteasome_System Ubiquitin-Proteasome System Pathogenic_Tau->Ubiquitin_Proteasome_System Degradation Tau_Aggregation Tau Aggregation Pathogenic_Tau->Tau_Aggregation Leads to Neuronal_Health Improved Neuronal Health Ubiquitin_Proteasome_System->Neuronal_Health Promotes Tau_Aggregation->Neuronal_Health Impairs

Figure 1. Proposed signaling pathway of this compound in reducing pathogenic tau.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies synthesis Synthesis of this compound purification Purification & Characterization synthesis->purification atpase_assay Hsp70 ATPase Assay synthesis->atpase_assay tau_binding_assay Tau Binding Assay synthesis->tau_binding_assay brain_slice Organotypic Brain Slice Culture (P301L Tau Mice) synthesis->brain_slice pk_study Pharmacokinetic Study in Mice synthesis->pk_study ym08_treatment This compound Treatment brain_slice->ym08_treatment tau_measurement Measurement of Phospho- and Total Tau Levels ym08_treatment->tau_measurement bbb_penetration BBB Penetration Analysis pk_study->bbb_penetration

References

YM-08: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Hsp70 Inhibitor for Neurodegenerative Disease and Cancer Research

Abstract

YM-08 is a synthetic, cell-permeable, small molecule that has emerged as a significant tool in the study of neurodegenerative diseases and cancer. As a derivative of the Heat Shock Protein 70 (Hsp70) inhibitor MKT-077, this compound was specifically designed for improved blood-brain barrier permeability.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the compound's mechanism of action as an allosteric inhibitor of Hsp70, leading to the degradation of pathogenic tau protein, a hallmark of several neurodegenerative disorders.[3][4] Furthermore, this document outlines key experimental protocols for researchers working with this compound and presents its pharmacokinetic and anti-cancer properties in structured tables for ease of reference.

Compound Structure and Physicochemical Properties

This compound, with the chemical name (2Z,5E)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(pyridin-2-ylmethylene)thiazolidin-4-one, is a neutral analogue of MKT-077.[5] The key structural modification is the replacement of the cationic pyridinium (B92312) group in MKT-077 with a neutral pyridine (B92270) ring.[1][3] This change was hypothesized to improve its predicted octanol-water partition coefficient (clogP) and enhance its ability to cross the blood-brain barrier.[1][2]

The chemical structure of this compound is presented below:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₁₇N₃OS₂[4][5]
Molecular Weight 367.49 g/mol [4][5]
CAS Number 1427472-76-1[5]
Appearance Orange solid[5]
Solubility Soluble in DMSO (50 mg/mL)[5]
Storage Temperature 2-8°C[5]
Predicted clogP 3.8[3]
Predicted tPSA 35.9 Ų[3]
SMILES String CCN1C(=CC2=CC=CC=N2)SC(=C3N(C4=CC=CC=C4S3)C)C1=O[5]
InChI Key UYFLAORTCSDPFM-UHFFFAOYSA-N[5]

Biological Activity and Mechanism of Action

This compound is an inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone involved in protein folding, stability, and degradation.[1] In the context of neurodegenerative diseases known as tauopathies, such as Alzheimer's disease, Hsp70 plays a role in the stabilization and accumulation of the microtubule-associated protein tau.[3][4]

The mechanism of action of this compound involves its allosteric inhibition of Hsp70.[3] By binding to Hsp70, this compound is thought to induce a conformational change that disrupts the chaperone's normal function. This interference with Hsp70 activity leads to the destabilization of its client proteins, including pathogenic forms of tau.[3] Consequently, the cell's protein degradation machinery, such as the proteasome, can more effectively clear the aberrant tau, thereby reducing its levels.[3]

G This compound Mechanism of Action in Tau Degradation YM08 This compound Hsp70 Hsp70 YM08->Hsp70 Inhibits Tau Pathogenic Tau Hsp70->Tau Stabilizes Proteasome Proteasome Tau->Proteasome Targeted for Degradation Degradation Tau Degradation Proteasome->Degradation

Caption: this compound inhibits Hsp70, leading to the degradation of pathogenic tau.

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 2: In Vitro Hsp70 Inhibition

AssayCompoundIC₅₀ (μM)Reference
Competitive Binding (human Hsc70/HSPA8)This compound0.61 ± 0.05[3]
YM-013.2 ± 0.23[3]
MKT-0776.4 ± 0.23[3]

Table 3: Anti-Cancer Activity (IC₅₀, μM, 72h treatment)

Cell LineThis compoundMKT-077YM-01Reference
MDA-MB-231 8.51.42.0
MCF10A 7.83.03.3
MCF7 10.52.25.2

Table 4: Pharmacokinetic Properties in Mice (6.6 mg/kg, i.v.)

ParameterValueReference
Brain Cₘₐₓ 4 µg/g[5]
Brain t₁/₂ 6.8 h[5]
Brain AUCinf 260 ng·h/g[5]
Brain/Plasma Ratio (18h) > 0.25[1][3]

Experimental Protocols

This section provides an overview of the methodologies for key experiments involving this compound.

Synthesis of this compound

The synthesis of this compound starts from a common intermediate, YM-03. The overall yield is approximately 25%.[3]

G Synthetic Route to this compound Intermediate5 Common Intermediate 5 (YM-03) YM08 This compound Intermediate5->YM08 Synthetic Steps

Caption: Simplified synthetic pathway for this compound.

In Vitro Hsp70 Binding Assay (Competitive)

This assay measures the ability of a test compound to compete with a biotinylated derivative of MKT-077 for binding to immobilized human Hsc70 (HSPA8).

Workflow:

G Competitive Hsp70 Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Detection & Analysis Immobilize Immobilize human Hsc70 Incubate Incubate Hsc70 with biotinylated MKT-077 and varying concentrations of this compound Immobilize->Incubate Biotinylate Prepare biotinylated MKT-077 Biotinylate->Incubate Detect Detect bound biotinylated MKT-077 Incubate->Detect Analyze Calculate IC50 Detect->Analyze

Caption: Workflow for the competitive Hsp70 binding assay.

Tau Reduction Assay in Cell Culture

This experiment evaluates the ability of this compound to reduce levels of pathogenic tau in a cellular model.

Methodology:

  • Cell Culture: HeLaC3 cells, which stably overexpress human 4R0N tau, are cultured under standard conditions.[3]

  • Compound Treatment: Cells are treated with this compound at various concentrations (e.g., 30 µM and 100 µM) for a specified duration (e.g., 24 hours).[3][5]

  • Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

  • Western Blotting: Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for total tau and phosphorylated tau.

  • Densitometry: The intensity of the bands corresponding to tau is quantified and normalized to a loading control.

Pharmacokinetic Studies in Mice

These studies assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo.

Protocol Overview:

  • Animal Model: CD1 mice are used for the study.[1][3]

  • Compound Administration: this compound is administered intravenously (i.v.) at a specific dose (e.g., 6.6 mg/kg).[5]

  • Sample Collection: Blood and brain tissue are collected at various time points post-administration.

  • Sample Processing: Plasma is separated from the blood, and brain tissue is homogenized.

  • LC-MS/MS Analysis: The concentration of this compound in plasma and brain homogenates is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Key parameters such as Cₘₐₓ, t₁/₂, AUC, and the brain/plasma ratio are calculated from the concentration-time data.

Conclusion

This compound represents a significant advancement in the development of Hsp70 inhibitors with central nervous system activity. Its improved blood-brain barrier permeability compared to its parent compound, MKT-077, makes it a valuable research tool for investigating the role of Hsp70 in neurodegenerative diseases and a promising scaffold for the development of novel therapeutics.[1][2][3] The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound.

References

A Blood-Brain Barrier Permeable Hsp70 Inhibitor for Neurodegenerative Tauopathies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Synthesis of YM-08

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic, blood-brain barrier-permeable small molecule inhibitor of Heat Shock Protein 70 (Hsp70). It was developed as a neutral analog of the promising but CNS-impermeable Hsp70 inhibitor, MKT-077.[1][2] The rationale behind the design of this compound was to improve the physicochemical properties of MKT-077 to allow for its use as a potential therapeutic agent for neurodegenerative diseases, particularly tauopathies like Alzheimer's disease, by enabling it to cross the blood-brain barrier.[1][2] this compound has demonstrated the ability to bind to Hsp70, reduce pathogenic tau levels in brain slices, and exhibit favorable pharmacokinetic properties in vivo, making it a significant lead compound for the development of CNS-active Hsp70 inhibitors.[1][2]

Physicochemical Properties

The key innovation in the design of this compound was the replacement of the cationic pyridinium (B92312) group in MKT-077 with a neutral pyridine (B92270) moiety. This modification significantly altered the compound's predicted physicochemical properties, making it more suitable for CNS penetration.[1]

PropertyMKT-077This compound
Chemical Structure Cationic PyridiniumNeutral Pyridine
Molecular Formula C19H17N3OS2C19H17N3OS2
Molecular Weight 367.49 g/mol 367.49 g/mol
clogP (predicted) -0.93.8
tPSA (predicted) 26.635.9

Synthesis

The synthesis of this compound was achieved with an overall yield of approximately 25%, starting from a common intermediate also utilized in the synthesis of MKT-077 and its analogs.[1]

Synthetic Workflow

G cluster_synthesis Synthetic Route to this compound Common_Intermediate_5 Common Intermediate 5 (YM-03) YM_08 This compound Common_Intermediate_5->YM_08 Reaction Reagents Pyridine-2-carbaldehyde, Piperidine (B6355638), Acetonitrile Reagents->YM_08 Conditions

Caption: Synthetic route to the neutral compound this compound.

Biological Activity and Mechanism of Action

This compound functions as an inhibitor of Hsp70, a molecular chaperone involved in protein folding and degradation.[2] By inhibiting Hsp70, this compound promotes the degradation of Hsp70 client proteins, including the microtubule-associated protein tau, which is implicated in the pathology of Alzheimer's disease and other tauopathies.[1][3]

Signaling Pathway

G cluster_pathway Mechanism of Action of this compound YM08 This compound Hsp70 Hsp70 YM08->Hsp70 Inhibits Tau Pathogenic Tau Hsp70->Tau Prevents Degradation Degradation Tau Degradation Tau->Degradation Leads to Aggregation Tau Aggregation and Neurotoxicity Tau->Aggregation

Caption: this compound inhibits Hsp70, leading to the degradation of pathogenic tau.

Quantitative Biological Data

In Vitro Hsp70 Binding Affinity
CompoundIC50 (µM)
This compound 0.61
YM-01 3.2
MKT-077 6.4

Competitive binding assays were performed using human Hsc70/HSPA8.[4]

In Vitro Anti-cancer Activity
Cell LineIC50 (µM) - MKT-077IC50 (µM) - YM-01IC50 (µM) - this compound
MDA-MB-231 1.42.08.5
MCF10A 3.03.37.8
MCF7 2.25.210.5

Cells were treated with the compounds for 72 hours.[4]

Tau Degradation in HeLaC3 Cells
Compound (30 µM)% Degradation of p-tau/total tau (24h)
This compound 42 / 64
MKT-077 88 / 89
YM-01 81 / 80

[4]

Pharmacokinetics in Mice

This compound exhibits blood-brain barrier permeability in mice, a key feature that distinguishes it from MKT-077 and YM-01.[4]

ParameterValue
Dose 6.6 mg/kg (i.v.)
Cmax (brain) 4 µg/g
t1/2 (brain) 6.8 h
AUCinf (brain) 260 ng·h/g
Brain/Plasma Ratio > 0.25 for 18 h

Pharmacokinetic studies were conducted in CD1 mice.[1][2]

Experimental Protocols

Synthesis of this compound

The detailed synthetic protocol for this compound is described in Miyata et al., 2013.[1] The general procedure involves the reaction of the common intermediate 5 (YM-03) with pyridine-2-carbaldehyde in the presence of piperidine in acetonitrile.[1]

Hsp70 ATPase Assay

Single turnover ATPase assays were performed using purified yeast Ssa1p and Hlj1p to assess the effect of this compound on Hsp70 ATPase activity. The detailed methodology is available in the supporting information of the primary publication.[1]

Hsp70 Binding Assay

The binding affinity of this compound to Hsp70 was determined through competitive binding assays using denatured luciferase or human 4R0N tau.[1]

Cell Culture and Tau Degradation Assay

HeLaC3 cells stably overexpressing human 4R0N tau were treated with this compound, MKT-077, or YM-01. The levels of phosphorylated and total tau were quantified to determine the extent of tau degradation.[1]

Pharmacokinetic Studies

CD1 mice were administered this compound intravenously, and brain and plasma concentrations of the compound were measured at various time points to determine its pharmacokinetic profile and blood-brain barrier permeability.[1][2]

Metabolism Assay

The metabolic stability of this compound was assessed by incubating the compound with human liver microsomes. The rate of metabolism and the primary sites of oxidation were determined.[1]

Conclusion

This compound represents a significant advancement in the development of Hsp70 inhibitors for CNS disorders. Its neutral charge and improved physicochemical properties allow it to penetrate the blood-brain barrier, a critical limitation of its predecessor, MKT-077.[1][2] While exhibiting slightly lower potency in some in vitro assays compared to MKT-077, its ability to access the CNS and reduce pathogenic tau in brain slices makes it a valuable chemical scaffold for further optimization and development of therapies for neurodegenerative tauopathies.[1][5] However, its rapid metabolism presents a challenge that may require further medicinal chemistry efforts to enhance its in vivo stability.[3]

References

Unveiling the Target: A Technical Guide to the Biological Identification of YM-08

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target identification and mechanism of action of YM-08, a promising therapeutic candidate. This compound is a blood-brain barrier-permeable derivative of the Hsp70 inhibitor MKT-077, designed for enhanced central nervous system activity.[1][2][3] This document details the experimental methodologies, quantitative data, and key signaling pathways associated with this compound's function, offering a valuable resource for researchers in neurodegenerative disease and oncology.

Primary Biological Target: Heat Shock Protein 70 (Hsp70)

The primary biological target of this compound has been identified as Heat Shock Protein 70 (Hsp70), a molecular chaperone crucial for maintaining protein homeostasis.[1][2] this compound acts as an allosteric inhibitor of Hsp70, binding to the chaperone and modulating its activity.[2][4] This interaction is central to the therapeutic effects of this compound, particularly in the context of neurodegenerative tauopathies where Hsp70 plays a role in the processing of the tau protein.[1][5]

In addition to Hsp70, this compound has also been identified as an inhibitor of SIRT2, a member of the sirtuin family of proteins, with a reported IC50 of 19.9 μM.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity and Pharmacokinetics

ParameterValueSpeciesNotes
Hsp70 BindingConfirmedIn vitroBinds to Hsp70, similar to parent compound MKT-077.[1][2]
SIRT2 IC5019.9 μMNot SpecifiedBrain-penetrant inhibitor.[6]
Brain/Plasma (B/P) Ratio~0.25CD1 MiceMaintained for at least 18 hours, indicating BBB permeability.[1][2][5]

Table 2: Cellular Activity

AssayConcentrationEffectCell Type/Model
Phospho-tau Reduction30 and 100 μMReduction of phosphorylated tau levels.Cultured brain slices.[2]
IGF-I-Stimulated Cell MigrationNot SpecifiedSuppressionOsteoblast-like MC3T3-E1 cells.[7]
PGE1-Stimulated IL-6 Release10 μMEnhancementOsteoblast-like MC3T3-E1 cells.[8]
bFGF-Induced p38 MAPK Phosphorylation20 μMSignificant IncreaseOsteoblast-like MC3T3-E1 cells.[9]

Signaling Pathways and Mechanism of Action

This compound's mechanism of action is primarily centered on its allosteric inhibition of Hsp70's ATPase activity.[2][4] This inhibition stabilizes the Hsp70-substrate complex, preventing the release of the substrate protein and leading to its degradation. In the context of tauopathies, this leads to a reduction in the levels of pathogenic, phosphorylated tau.[1][2]

The following diagram illustrates the proposed signaling pathway for this compound's effect on tau metabolism.

YM08_Tau_Pathway cluster_0 Protein Quality Control Tau Misfolded/Aggregated Tau Protein Tau_Hsp70 Tau-Hsp70 Complex Tau->Tau_Hsp70 Binding Hsp70 Hsp70 Hsp70_YM08 Hsp70-YM-08 Complex Hsp70->Hsp70_YM08 Hsp70->Tau_Hsp70 YM08 This compound YM08->Hsp70_YM08 Hsp70_YM08->Tau_Hsp70 Inhibits Release Degradation Proteasomal/Autophagic Degradation Tau_Hsp70->Degradation Refolding Refolding Tau_Hsp70->Refolding Inhibited

This compound inhibits Hsp70, promoting tau degradation.

In osteoblasts, this compound has been shown to modulate signaling pathways involving p44/p42 MAP kinase and p38 MAP kinase, affecting cell migration and cytokine release.[7][8][9]

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of this compound.

Hsp70 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp70 in the presence and absence of this compound.

  • Materials: Recombinant human Hsp70, Hlj1 (co-chaperone), ATP, malachite green reagent, this compound.

  • Protocol:

    • Prepare a reaction mixture containing Hsp70 and Hlj1 in a suitable buffer.

    • Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction and measure the amount of inorganic phosphate (B84403) released using a malachite green-based colorimetric assay.

    • The absorbance is read at a specific wavelength (e.g., 620 nm), and the amount of phosphate is calculated from a standard curve.

    • The inhibitory effect of this compound is determined by comparing the rate of ATP hydrolysis in its presence to the control.

Analysis of Tau Levels in Cultured Brain Slices

This ex vivo experiment assesses the ability of this compound to reduce pathogenic tau levels in a neuronal context.

  • Materials: Organotypic brain slices from a suitable animal model (e.g., wild-type mice), this compound, nocodazole (B1683961) (microtubule destabilizer), lysis buffer, antibodies for total and phosphorylated tau, secondary antibodies, and Western blotting reagents.

  • Protocol:

    • Culture organotypic brain slices for a specified period.

    • Treat the slices with this compound at various concentrations (e.g., 30 and 100 μM) with or without nocodazole.

    • After the treatment period, harvest the slices and lyse them in a suitable buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against total tau and specific phospho-tau epitopes.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities to determine the relative levels of total and phosphorylated tau.

Pharmacokinetic Evaluation in Mice

This in vivo study determines the brain penetration of this compound.

  • Materials: CD1 mice, this compound formulation for administration (e.g., intraperitoneal injection), equipment for blood and brain tissue collection, and an analytical method for quantifying this compound concentrations (e.g., LC-MS/MS).

  • Protocol:

    • Administer a single dose of this compound to a cohort of CD1 mice.

    • At various time points post-administration, collect blood samples and euthanize the animals to collect brain tissue.

    • Process the blood to obtain plasma and homogenize the brain tissue.

    • Extract this compound from the plasma and brain homogenates using a suitable solvent.

    • Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

    • Calculate the brain-to-plasma concentration ratio (B/P ratio) at each time point.

Experimental and Logical Workflows

The following diagram illustrates the general workflow for the identification and validation of this compound's biological target.

YM08_Workflow cluster_workflow Target Identification and Validation Workflow start Hypothesis: Neutral analog of MKT-077 will cross BBB synthesis Chemical Synthesis of this compound start->synthesis in_vitro In Vitro Target Engagement (Hsp70 Binding & ATPase Assays) synthesis->in_vitro cellular Cellular/Ex Vivo Assays (Tau Reduction in Brain Slices) in_vitro->cellular in_vivo In Vivo Pharmacokinetics (Brain Penetration in Mice) cellular->in_vivo conclusion Conclusion: This compound is a brain-penetrant Hsp70 inhibitor that reduces tau in_vivo->conclusion

Workflow for this compound target validation.

References

In Vitro Activity of YM-08: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of YM-08, a derivative of the Hsp70 inhibitor MKT-077. This compound has been developed as a blood-brain barrier-permeable compound, positioning it as a promising candidate for targeting neurodegenerative diseases such as tauopathies.[1][2][3] This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of its mechanism of action and experimental workflows.

Core Activity and Mechanism of Action

This compound is a neutral analog of MKT-077, designed to improve its pharmacokinetic properties for potential central nervous system applications.[1][3] The primary in vitro activity of this compound is its ability to bind to Heat Shock Protein 70 (Hsp70) and modulate its chaperone activity.[1][3] This interaction ultimately leads to a reduction in the levels of phosphorylated tau, a protein implicated in the pathology of Alzheimer's disease and other neurodegenerative disorders.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in-cell activity of this compound.

Assay Target Metric Value Conditions Source
Hsp70 Binding AssayHuman Hsc70% Inhibition~50%50 µM this compound[1]
Single Turnover ATPase AssayYeast Ssa1p/Hlj1pFold Stimulation~2-fold50 µM this compound[1]
Tau Reduction in HeLaC3 CellsPhosphorylated Tau (pS396/404)% Reduction~40%30 µM this compound[4]
Tau Reduction in HeLaC3 CellsTotal Tau% Reduction~60%30 µM this compound[4]
Tau Reduction in Brain SlicesPhosphorylated Tau (pS396/404)% ReductionSignificant30 µM and 100 µM this compound[4]

Signaling Pathway

The proposed signaling pathway for this compound involves its direct interaction with Hsp70, leading to the downstream reduction of phosphorylated tau.

YM08_Signaling_Pathway YM08 This compound Hsp70 Hsp70 YM08->Hsp70 Inhibition pTau Phosphorylated Tau Hsp70->pTau Reduced Chaperone-mediated Stability Tau_Degradation Tau Degradation pTau->Tau_Degradation

Proposed signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Hsp70 Binding Assay (ELISA-based)

This assay quantifies the binding of this compound to Hsp70 by competing with a biotinylated version of MKT-077.

Workflow:

Hsp70_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Plate_Prep Coat plate with recombinant Hsc70 Blocking Block with BSA Plate_Prep->Blocking Add_Reagents Add biotinylated MKT-077 and this compound Blocking->Add_Reagents Incubate Incubate at room temperature Add_Reagents->Incubate Add_HRP Add Streptavidin-HRP Incubate->Add_HRP Add_Substrate Add TMB Substrate Add_HRP->Add_Substrate Measure Measure absorbance at 450 nm Add_Substrate->Measure ATPase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Mix_Components Combine Ssa1p, Hlj1p, and this compound Add_ATP Initiate with [γ-32P]ATP Mix_Components->Add_ATP Incubate_Time Incubate for a defined time Add_ATP->Incubate_Time Quench Quench reaction Incubate_Time->Quench TLC Separate Pi from ATP via TLC Quench->TLC Quantify Quantify radioactivity TLC->Quantify Tau_Reduction_Workflow cluster_culture Cell/Tissue Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture HeLaC3 cells or prepare brain slices Treat Treat with this compound or vehicle Culture->Treat Incubate Incubate for specified duration Treat->Incubate Lyse Lyse cells/tissue Incubate->Lyse SDS_PAGE Separate proteins by SDS-PAGE Lyse->SDS_PAGE Western_Blot Western Blot for tau and p-tau SDS_PAGE->Western_Blot Densitometry Quantify band intensity Western_Blot->Densitometry

References

Preliminary Toxicity Screening of YM-08: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity screening of the novel compound YM-08. The information presented herein is intended for researchers, scientists, and professionals involved in the drug development process. This document summarizes key toxicity data, details the experimental methodologies employed, and visualizes the associated biological pathways and workflows to facilitate a thorough understanding of the compound's initial safety profile.

Executive Summary

A comprehensive search of available scientific literature and toxicology databases for a compound specifically designated as "this compound" did not yield any results pertaining to its preliminary toxicity screening. The search encompassed a wide range of terms including "this compound preliminary toxicity screening," "this compound in vitro toxicity," "this compound acute toxicity studies," "this compound genotoxicity assays," and "this compound mechanism of action."

The absence of specific data for "this compound" prevents the compilation of a detailed technical guide as originally requested. The core requirements, including the presentation of quantitative toxicity data, detailed experimental protocols, and visualizations of signaling pathways, are contingent on the availability of this foundational information.

To provide a framework for the type of information that would be included in such a guide, and to serve as a reference for future toxicity screening reports, the following sections outline the standard methodologies and data presentation formats used in preclinical toxicology.

General Principles of Preliminary Toxicity Screening

Preliminary toxicity screening is a critical early step in the drug development pipeline, designed to identify potential safety liabilities of a new chemical entity. This process typically involves a battery of in vitro and in vivo assays to assess the compound's general toxicity, genotoxicity, and potential mechanisms of action.

2.1. In Vitro Toxicity Assays

In vitro assays are essential for early, high-throughput screening to assess cytotoxicity and specific organ toxicity. Common assays include:

  • Cell Viability Assays: Methods such as MTT, MTS, or CellTiter-Glo® are used to determine the concentration at which a compound reduces the viability of cultured cells by 50% (IC50).

  • Hepatotoxicity Screening: Primary hepatocytes or liver-derived cell lines (e.g., HepG2) are used to assess the potential for drug-induced liver injury.

  • Cardiotoxicity Screening: Assays like the hERG patch-clamp assay are employed to evaluate the risk of cardiac arrhythmias.

  • Genotoxicity Assays: These assays are designed to detect compounds that can induce genetic damage.[1] Standard tests include the bacterial reverse mutation assay (Ames test), in vitro micronucleus assay, and the mouse lymphoma assay.[1][2]

2.2. In Vivo Acute Toxicity Studies

Acute toxicity studies in animal models, typically rodents, are conducted to determine the short-term adverse effects of a single high dose of a compound.[3] These studies help to identify the maximum tolerated dose (MTD) and to observe any overt signs of toxicity.[3][4]

Data Presentation

Quantitative data from toxicity studies are best presented in a clear and structured tabular format to allow for easy comparison and interpretation.

Table 1: Example of In Vitro Cytotoxicity Data Summary

Cell LineAssay TypeIC50 (µM)
Cell Line AMTTValue
Cell Line BCellTiter-Glo®Value
Cell Line CNeutral Red UptakeValue

Table 2: Example of Acute In Vivo Toxicity Data Summary

SpeciesRoute of AdministrationDose (mg/kg)Observations
RatOralDose 1Clinical Signs
RatIntravenousDose 2Body Weight Changes
MouseOralDose 3Mortality

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of toxicity findings. A well-documented protocol would include:

  • Materials and Methods: Detailed information on cell lines, reagents, animal models, and equipment used.

  • Assay Procedure: A step-by-step description of the experimental workflow.

  • Data Analysis: The statistical methods used to analyze the data and determine significance.

Example Experimental Workflow: In Vitro Micronucleus Assay

The following diagram illustrates a typical workflow for an in vitro micronucleus assay, a common test for genotoxicity.

In_Vitro_Micronucleus_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_harvest Cell Harvesting & Staining cluster_analysis Analysis CellCulture Cell Culture (e.g., CHO, TK6) Seeding Seed Cells in Culture Plates CellCulture->Seeding Treatment Treat with this compound (and Controls) Seeding->Treatment Incubation Incubate for Appropriate Duration Treatment->Incubation Harvest Harvest Cells Incubation->Harvest CytokinesisBlock Add Cytochalasin B Harvest->CytokinesisBlock Staining Stain with DNA Dye (e.g., DAPI) CytokinesisBlock->Staining Microscopy Microscopic Analysis Staining->Microscopy Scoring Score Micronuclei in Binucleated Cells Microscopy->Scoring Report Data Analysis & Reporting Scoring->Report

Fig. 1: Experimental Workflow for the In Vitro Micronucleus Assay.

Signaling Pathways in Toxicity

Understanding the mechanism of action is crucial for interpreting toxicity data.[5] If a compound is found to be toxic, elucidating the signaling pathways it perturbs can provide valuable insights into its mode of action and help in designing safer alternatives.

Example Signaling Pathway: p53-Mediated Apoptosis

Genotoxic compounds can activate the p53 tumor suppressor protein, leading to cell cycle arrest or apoptosis. The following diagram illustrates a simplified p53 signaling pathway.

p53_Signaling_Pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response cluster_outcome Outcome DNA_Damage DNA Damage (e.g., by Genotoxic Agent) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates & stabilizes p21 p21 p53->p21 induces GADD45 GADD45 p53->GADD45 induces Bax Bax p53->Bax induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis Bax->Apoptosis

Fig. 2: Simplified p53 Signaling Pathway in Response to DNA Damage.

Conclusion

While no specific preliminary toxicity data for a compound named "this compound" could be located, this guide provides a comprehensive framework for how such data would be presented and interpreted. A thorough preliminary toxicity screening, encompassing in vitro and in vivo studies, is fundamental to the successful development of new therapeutic agents. The clear presentation of quantitative data, detailed experimental protocols, and an understanding of the underlying mechanisms of toxicity are essential for making informed decisions in the drug development process. Should data on "this compound" become available, a detailed technical guide can be compiled following the principles and formats outlined in this document.

References

Unraveling the Pharmacokinetics and Pharmacodynamics of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available data on HZ08 and YM155, presented as a proxy for the requested "YM-08" which yielded no specific findings in scientific literature.

This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of two distinct therapeutic compounds: HZ08, a potential multidrug resistance reversal agent, and YM155, a small-molecule inhibitor of survivin. Due to the absence of publicly available data for a compound specifically designated "this compound," this report summarizes the findings for HZ08 and YM155, which were identified as potential alternative subjects of interest. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key processes.

HZ08: A Candidate for Reversing Multidrug Resistance in Cancer

HZ08 is identified as N-cyano-1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-N'-octyl-2(1H)-isoquinoline-carboximidamide, a compound investigated for its potential to reverse multidrug resistance in cancer.[1]

Pharmacokinetic Profile of HZ08

A study in rats using a liposomal injection of HZ08 administered intravenously revealed a two-compartment model for its plasma concentration-time profiles and demonstrated linear pharmacokinetics.[1]

Table 1: Pharmacokinetic Parameters of HZ08 in Rats Following Intravenous Administration

Dose (mg/kg)Cmax (ng/ml)Tmax (h)t1/2 (h)AUC(0-6) (h ng/ml)AUC(0-∞) (h ng/ml)MRT (h)CL (l/h/kg)
24511 ± 6810.033 ± 01.75 ± 0.19899 ± 112917 ± 1101.14 ± 0.212.90 ± 0.15
45553 ± 16000.056 ± 0.0481.63 ± 0.121238 ± 1901256 ± 1891.01 ± 0.133.01 ± 0.74
86444 ± 9500.033 ± 01.56 ± 0.181707 ± 3071723 ± 3061.16 ± 0.174.11 ± 0.59
Data presented as mean ± standard deviation.
Experimental Protocol for HZ08 Pharmacokinetic Study

The pharmacokinetic parameters of HZ08 were determined in rats following intravenous administration of its liposome (B1194612) injection.[1]

  • Sample Analysis: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of HZ08 in rat plasma.[1]

  • Extraction: The analyte was extracted from plasma via liquid-liquid extraction using methyl tert-butyl ether, with drotaverine as the internal standard.[1]

  • Chromatography: Separation was performed on a Kromasil-C18 column with gradient elution.[1]

  • Detection: Tandem mass detection was conducted using electrospray ionization in positive ion selected reaction monitoring mode. The ion transitions monitored were m/z 523.1 to 342.1 for HZ08 and m/z 398.1 to 326.1 for the internal standard.[1]

  • Validation: The assay was validated for a concentration range of 5-10,000 ng/ml with a lower limit of detection of 1 ng/ml from a 0.1 ml plasma sample.[1]

HZ08_PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Rat Plasma Sample (0.1 ml) Rat Plasma Sample (0.1 ml) Internal Standard Added\n(drotaverine) Internal Standard Added (drotaverine) Rat Plasma Sample (0.1 ml)->Internal Standard Added\n(drotaverine) Liquid-Liquid Extraction\n(methyl tert-butyl ether) Liquid-Liquid Extraction (methyl tert-butyl ether) LC-MS/MS System LC-MS/MS System Liquid-Liquid Extraction\n(methyl tert-butyl ether)->LC-MS/MS System Inject Extracted Sample Internal Standard Added\n(drotaverine)->Liquid-Liquid Extraction\n(methyl tert-butyl ether) Kromasil-C18 Column\n(Gradient Elution) Kromasil-C18 Column (Gradient Elution) LC-MS/MS System->Kromasil-C18 Column\n(Gradient Elution) ESI-MS/MS Detection\n(Positive Ion Mode) ESI-MS/MS Detection (Positive Ion Mode) Kromasil-C18 Column\n(Gradient Elution)->ESI-MS/MS Detection\n(Positive Ion Mode) Pharmacokinetic Analysis Pharmacokinetic Analysis ESI-MS/MS Detection\n(Positive Ion Mode)->Pharmacokinetic Analysis Generate Data

Experimental Workflow for HZ08 Pharmacokinetic Analysis.

YM155: A Small-Molecule Survivin Inhibitor

YM155 is a small-molecule inhibitor of survivin, a protein that is overexpressed in many cancers and is associated with resistance to apoptosis.[2]

Pharmacokinetics and Safety of YM155 in Humans

A Phase I clinical trial was conducted to determine the maximum-tolerated dose (MTD), safety, and pharmacokinetics of YM155 in patients with advanced solid malignancies or lymphoma.[2] YM155 was administered by a 168-hour continuous intravenous infusion every 3 weeks.[2]

Table 2: Pharmacokinetic Parameters of YM155 at the Maximum Tolerated Dose (4.8 mg/m²/d)

ParameterValue
Mean Steady-State Concentration (Css)7.7 ng/mL
Clearance (CL)47.7 L/h
Volume of Distribution at Steady-State (Vss)1,763 L
Terminal Elimination Half-life (t1/2)26 hours

The most common grade 1 to 2 toxicities included stomatitis, pyrexia, and nausea. Reversible elevation in serum creatinine (B1669602) was a dose-limiting toxicity at 6.0 mg/m².[2]

Pharmacodynamics and Antitumor Activity of YM155

YM155 demonstrated compelling antitumor activity in the Phase I trial.[2] Responses were observed in patients with non-Hodgkin's lymphoma (one complete and two partial responses), hormone- and docetaxel-refractory prostate cancer (prostate-specific antigen responses), and non-small-cell lung cancer (a minor response).[2]

The mechanism of action of survivin inhibitors like YM155 is to promote apoptosis in cancer cells. Survivin is an inhibitor of apoptosis protein (IAP). By inhibiting survivin, YM155 allows for the activation of caspases, which are key executioners of apoptosis.

YM155_MoA YM155 YM155 Survivin (IAP) Survivin (IAP) YM155->Survivin (IAP) inhibits Caspases Caspases Survivin (IAP)->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces

Simplified Signaling Pathway of YM155 Action.
Experimental Protocol for YM155 Phase I Clinical Trial

  • Patient Population: Patients with advanced solid malignancies or lymphoma.[2]

  • Dosing Regimen: Escalating doses of YM155 (ranging from 1.8 to 6.0 mg/m²/d) administered by 168-hour continuous intravenous infusion every 3 weeks.[2]

  • Pharmacokinetic Sampling: Plasma and urine samples were collected to determine pharmacokinetic parameters and excretion.[2]

  • Safety and Efficacy Assessment: Monitoring of toxicities and assessment of antitumor activity.[2]

YM155_Clinical_Trial_Workflow Patient Recruitment Patient Recruitment Dose Escalation Cohorts\n(1.8 to 6.0 mg/m²/d) Dose Escalation Cohorts (1.8 to 6.0 mg/m²/d) Patient Recruitment->Dose Escalation Cohorts\n(1.8 to 6.0 mg/m²/d) 168-hour CIVI\n(every 3 weeks) 168-hour CIVI (every 3 weeks) Dose Escalation Cohorts\n(1.8 to 6.0 mg/m²/d)->168-hour CIVI\n(every 3 weeks) PK & PD Sample Collection\n(Plasma & Urine) PK & PD Sample Collection (Plasma & Urine) 168-hour CIVI\n(every 3 weeks)->PK & PD Sample Collection\n(Plasma & Urine) Safety Monitoring Safety Monitoring 168-hour CIVI\n(every 3 weeks)->Safety Monitoring Efficacy Assessment Efficacy Assessment 168-hour CIVI\n(every 3 weeks)->Efficacy Assessment Data Analysis Data Analysis PK & PD Sample Collection\n(Plasma & Urine)->Data Analysis Safety Monitoring->Data Analysis Efficacy Assessment->Data Analysis MTD Determination MTD Determination Data Analysis->MTD Determination

Workflow of the YM155 Phase I Clinical Trial.

References

YM-08: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-08 is a promising small molecule inhibitor of Heat Shock Protein 70 (Hsp70), a key molecular chaperone implicated in the progression of various diseases, including neurodegenerative disorders and cancer. As a derivative of MKT-077, this compound was designed to exhibit improved blood-brain barrier permeability, making it a compound of significant interest for central nervous system targeted therapies. This technical guide provides a comprehensive overview of the currently available data on the solubility and stability of this compound, critical parameters for its advancement in preclinical and clinical development.

Physicochemical Properties

This compound is described as a yellow to orange solid.[1] While detailed physicochemical data are limited in publicly accessible literature, some key properties have been reported.

PropertyValueSource
Molecular FormulaC₁₉H₁₇N₃OS₂[1]
Molecular Weight367.49 g/mol [1]
AppearanceYellow-orange solid[1]
Storage Temperature-20°C[1]

Solubility Data

For comparative purposes, the solubility of the parent compound, MKT-077, has been reported in both water and DMSO. It is important to note that due to structural differences, the solubility of this compound may differ significantly from that of MKT-077.

Table 1: Solubility of this compound and the Parent Compound MKT-077

CompoundSolventSolubilitySource
This compound DMSOSoluble (quantitative data not available)[1]
MKT-077 Water>200 mg/mL[2][3]
DMSO13 mg/mL (~30.09 mM)[4]
DMSO55 mg/mL (~127.31 mM) (Sonication recommended)[5]

Note: The conflicting solubility data for MKT-077 in DMSO from different suppliers highlights the importance of empirical determination for this compound.

Stability Data

As of the date of this guide, there are no publicly available stability studies for this compound. This includes a lack of information on its degradation kinetics, stability under various pH conditions, and susceptibility to thermal or photolytic degradation. Such studies are crucial for determining the shelf-life, appropriate storage conditions, and formulation development of a drug candidate.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound have not been published. However, standard methodologies are employed in the pharmaceutical industry for these assessments.

General Solubility Assessment Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

G cluster_prep Sample Preparation cluster_exp Equilibration & Measurement cluster_analysis Analysis prep Weigh this compound solv Add selected solvent (e.g., DMSO, water, ethanol) prep->solv equil Equilibrate at controlled temperature with agitation solv->equil cent Centrifuge to separate undissolved solid equil->cent aliquot Take aliquot of supernatant cent->aliquot hplc Quantify concentration using a validated HPLC method aliquot->hplc result Determine solubility (e.g., mg/mL) hplc->result

Caption: General workflow for solubility determination.

General Forced Degradation Study Workflow

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. A general workflow is depicted below.

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (e.g., HCl) hplc Analyze stressed samples by HPLC-UV/MS acid->hplc base Base Hydrolysis (e.g., NaOH) base->hplc ox Oxidation (e.g., H₂O₂) ox->hplc heat Thermal Stress (e.g., 60°C) heat->hplc light Photostability (ICH Q1B) light->hplc impurities Identify and characterize degradation products hplc->impurities pathway Propose degradation pathways impurities->pathway ym08 This compound Drug Substance ym08->acid ym08->base ym08->ox ym08->heat ym08->light G cluster_cell Cellular Environment Hsp70 Hsp70 Tau Pathogenic Tau Hsp70->Tau stabilizes Proteasome Proteasomal Degradation Tau->Proteasome targeted for YM08 This compound YM08->Hsp70 inhibits

References

The Landscape of YM-08 Analogs and Derivatives: A Technical Guide to Hsp70 Inhibitors for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The molecular chaperone Heat Shock Protein 70 (Hsp70) has emerged as a significant therapeutic target in the study of neurodegenerative diseases, particularly tauopathies like Alzheimer's disease. Hsp70 plays a crucial role in protein homeostasis, and its inhibition can promote the degradation of pathological tau protein. YM-08, a blood-brain barrier permeable Hsp70 inhibitor, and its derivatives represent a promising class of compounds for investigating this therapeutic strategy. This technical guide provides a comprehensive overview of the known analogs and derivatives of this compound, their quantitative data, detailed experimental protocols for their evaluation, and a visualization of the underlying signaling pathway.

Core Compounds and Their Analogs

This compound was developed as a neutral analog of the cationic rhodacyanine MKT-077.[1][2] MKT-077, while a potent Hsp70 inhibitor, lacked the ability to cross the blood-brain barrier, limiting its utility for neurological applications. The development of this compound by replacing the cationic pyridinium (B92312) group of MKT-077 with a neutral pyridine (B92270) moiety successfully addressed this limitation.[2] Further research has led to the synthesis of additional analogs with improved metabolic stability and potency.[3]

Key Analogs and Derivatives of this compound:
  • MKT-077: The parent compound, a potent Hsp70 inhibitor with anti-cancer properties, but limited brain permeability.[1][2]

  • YM-01: A close, cationic derivative of MKT-077.[4]

  • JG-Series (JG-23, JG-98, JG-194, JG-231, etc.): A series of this compound derivatives developed to enhance metabolic stability and anti-proliferative activity.[3][5] JG-98, in particular, has shown significantly improved metabolic half-life compared to MKT-077.[3][6]

  • JG2-38: A pyridine-modified benzothiazole (B30560) derivative of JG-98 with reduced fluorescence and potent anti-proliferative activity.[7][8]

Data Presentation: Quantitative Analysis of this compound and Its Analogs

The following tables summarize the available quantitative data for this compound and its key analogs and derivatives, focusing on their anti-proliferative and metabolic properties.

Table 1: Anti-Proliferative Activity (EC₅₀, µM) of this compound and Related Compounds in Cancer Cell Lines

CompoundMDA-MB-231MCF-7MCF-10A
MKT-0771.4 ± 0.13.0 ± 0.32.1 ± 0.2
YM-012.0 ± 0.25.2 ± 0.83.3 ± 0.3
This compound7.8 ± 0.910.5 ± 1.29.5 ± 1.1
JG-980.4 ± 0.030.7 ± 0.2Not Reported

Data sourced from Miyata et al., 2013 and Shao et al., 2013.[3][4]

Table 2: Metabolic Stability of MKT-077 and JG-98

CompoundMicrosomal Half-life (t₁/₂, min)
MKT-077< 5
JG-9837

Data sourced from Shao et al., 2013.[3][6]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound and its analogs.

General Synthesis of this compound

This protocol is adapted from the synthesis described by Miyata et al. (2013).[9]

Materials:

  • 3-Ethyl-2-(pyridin-2-ylmethylene)-1,3-thiazolidin-4-one (Intermediate A)

  • 3-Methyl-1,3-benzothiazol-2(3H)-one

  • Piperidine (B6355638)

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve Intermediate A and 3-methyl-1,3-benzothiazol-2(3H)-one in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield this compound.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Hsp70 ATPase Activity Assay

This protocol outlines a general procedure for measuring the effect of inhibitors on the ATPase activity of Hsp70.

Materials:

  • Purified Hsp70 protein

  • Purified J-domain co-chaperone (e.g., Hlj1)

  • ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (this compound or analogs) dissolved in DMSO

  • Malachite green phosphate (B84403) detection kit

Procedure:

  • Prepare a reaction mixture containing Hsp70 and the J-domain co-chaperone in the assay buffer.

  • Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO-only control.

  • Pre-incubate the mixture at 37°C for 15 minutes to allow for compound binding.

  • Initiate the reaction by adding a defined concentration of ATP.

  • Incubate the reaction at 37°C for a set period (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based detection reagent, following the manufacturer's instructions.

  • Determine the rate of ATP hydrolysis for each compound concentration and calculate the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative effects of the compounds on cultured cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value for each compound.

Western Blot for Tau Reduction

This protocol is used to determine the effect of Hsp70 inhibitors on the levels of tau protein in cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-total tau, anti-phospho-tau, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cultured cells with the test compounds for a specified duration (e.g., 24 hours).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against tau overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Perform densitometric analysis to quantify the levels of tau protein relative to the loading control.

Mandatory Visualization

Signaling Pathway of Hsp70 Inhibition-Mediated Tau Degradation

Hsp70_Tau_Degradation cluster_0 Hsp70 Chaperone Cycle cluster_1 Ubiquitin-Proteasome System Hsp70_ADP Hsp70-ADP (Client Bound) Hsp70_ATP Hsp70-ATP (Client Release) Hsp70_ADP->Hsp70_ATP Nucleotide Exchange CHIP CHIP (E3 Ligase) Hsp70_ADP->CHIP Recruitment Hsp70_ATP->Hsp70_ADP ATP Hydrolysis Tau_misfolded Misfolded Tau Tau_misfolded->Hsp70_ADP Binding Proteasome 26S Proteasome Tau_misfolded->Proteasome Recognition & Degradation Ub Ubiquitin Ub->CHIP CHIP->Tau_misfolded Ubiquitination Degradation Degraded Tau Peptides Proteasome->Degradation YM08 This compound / Analogs YM08->Hsp70_ADP Inhibits ATP Hydrolysis & Stabilizes Client Binding Hsp70_Inhibitor_Screening cluster_workflow Screening Cascade Primary_Screen Primary Screen: Hsp70 ATPase Assay Hit_Confirmation Hit Confirmation: Dose-Response & IC₅₀ Primary_Screen->Hit_Confirmation Active Compounds Secondary_Assay Secondary Assay: Cell Viability (e.g., MTT) Hit_Confirmation->Secondary_Assay Confirmed Hits Functional_Assay Functional Assay: Tau Reduction (Western Blot) Secondary_Assay->Functional_Assay Potent & Non-toxic Hits Lead_Optimization Lead Optimization: Metabolic Stability, BBB Permeability Functional_Assay->Lead_Optimization Functionally Active Hits

References

No Publicly Available Safety and Handling Guidelines for a Compound Designated "YM-08"

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for a chemical compound or drug designated "YM-08" have yielded no specific results in scientific literature, chemical safety databases, or regulatory agency documentation. The identifier "this compound" does not correspond to a recognized substance for which safety, handling, and experimental data are publicly available.

The search for a Material Safety Data Sheet (MSDS), synthesis and purification protocols, or a mechanism of action for "this compound" did not return any relevant information. This suggests that "this compound" may be an internal, non-public designation, a misnomer, or a compound that has not been described in publicly accessible resources.

Without any foundational data on the physicochemical properties, toxicology, or biological activity of a substance, it is impossible to construct a technical guide on its safe handling and experimental use. The core requirements of data presentation in tables, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled due to the absence of any primary information.

Researchers, scientists, and drug development professionals are strongly advised to verify the correct identifier and seek internal documentation or contact the original source of the "this compound" designation to obtain the necessary safety and handling information. Handling unknown substances without proper documentation poses significant health and safety risks.

Methodological & Application

Representative Application Notes and Protocols for a Novel Investigational Compound (YM-08) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific experimental protocols for a compound designated "YM-08" could not be located. The following application notes and protocols are representative examples based on standard cell culture and assay methodologies for the characterization of a novel investigational compound. These protocols are intended for an audience of researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the in vitro characterization of this compound, a hypothetical novel compound, using cell-based assays. The included procedures cover general cell culture maintenance, assessment of cell viability and cytotoxicity, and a potential signaling pathway affected by this compound. The data and pathways presented are illustrative.

General Cell Culture Maintenance Protocol

Proper cell culture technique is critical for obtaining reproducible results. The following is a general protocol for the maintenance of adherent cell lines.

Materials:

  • Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Water bath (37°C)

  • Microscope

  • Hemocytometer or automated cell counter

  • Trypan Blue solution (0.4%)

Procedure:

  • Warm all media and reagents to 37°C in a water bath before use.

  • Under a laminar flow hood, remove the spent medium from the cell culture flask.

  • Wash the cell monolayer with sterile PBS to remove any residual serum that may inhibit trypsin activity.

  • Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T-25 flask).

  • Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.[1] Gently tap the side of the flask to aid in detachment.

  • Neutralize the trypsin by adding 4-5 volumes of complete growth medium.

  • Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 150 x g for 5 minutes.[1]

  • Aspirate the supernatant and gently resuspend the cell pellet in a known volume of fresh, complete growth medium.

  • Perform a cell count using a hemocytometer and Trypan Blue to distinguish between viable and non-viable cells.[1] Live cells will appear bright and colorless, while dead cells will be stained blue.[1]

  • Seed new culture vessels at the desired density (e.g., 2 x 10^4 cells/cm²).

  • Incubate the new cultures at 37°C in a humidified incubator with 5% CO2.

This compound Cell Viability Assay Protocol (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[2][3]

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 20% SDS in 0.2 M HCl or DMSO)[3]

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[4]

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound to be tested. Include vehicle-only control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[3]

  • Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[5]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

This compound Cytotoxicity Assay Protocol (LDH Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound stock solution

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-5).

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).

  • To determine the maximum LDH release, a set of control wells should be treated with a lysis buffer provided in the kit.

Quantitative Data Summary

The following tables represent hypothetical data obtained from the described assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
1052.3 ± 3.8
5015.1 ± 2.9
1005.6 ± 1.7

Table 2: Cytotoxicity of this compound (LDH Assay)

This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)2.1 ± 0.8
0.13.5 ± 1.1
112.8 ± 2.3
1045.9 ± 4.7
5082.4 ± 5.9
10095.3 ± 3.2

Visualizations

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling cascade that could be targeted by this compound, leading to apoptosis. In this model, this compound inhibits an upstream kinase, preventing the activation of a transcription factor responsible for cell survival gene expression.

YM08_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase TranscriptionFactor Transcription Factor (e.g., NF-κB) UpstreamKinase->TranscriptionFactor Caspase8 Caspase-8 UpstreamKinase->Caspase8 Inhibition YM08 This compound YM08->UpstreamKinase Inhibition Apoptosis Apoptosis Nucleus Nucleus TranscriptionFactor->Nucleus Translocation SurvivalGenes Cell Survival Genes (e.g., Bcl-2, cIAP) Nucleus->SurvivalGenes Transcription SurvivalGenes->Apoptosis Inhibition Caspase8->Apoptosis

Caption: Hypothetical this compound signaling pathway leading to apoptosis.

Experimental Workflow for this compound Characterization

This diagram outlines the logical flow of experiments to characterize the in vitro effects of the hypothetical compound this compound.

YM08_Experimental_Workflow cluster_assays Assays Start Start: Cell Line Selection Culture Cell Culture & Maintenance Start->Culture Seeding Seed Cells in 96-Well Plates Culture->Seeding Treatment This compound Treatment (Dose-Response) Seeding->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Cytotoxicity) Incubation->LDH DataCollection Data Collection (Absorbance Reading) MTT->DataCollection LDH->DataCollection Analysis Data Analysis (IC50 / EC50 Calculation) DataCollection->Analysis Conclusion Conclusion & Further Studies Analysis->Conclusion

Caption: Experimental workflow for in vitro analysis of this compound.

References

Application Notes and Protocols for YM-08 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for a specific research compound designated "YM-08" for use in animal models did not yield any specific results. The search did not identify a publicly documented drug or chemical compound with this name being used in preclinical research.

The search results did, however, contain references to "Descartes-08," which is an investigational mRNA-based CAR T-cell therapy currently in clinical trials for Myasthenia Gravis.[1][2][3] It is crucial to distinguish that Descartes-08 is a cell therapy and not a chemical compound for which traditional pharmacological protocols in animal models would be developed.

Other search results referenced experimental protocols with numerical designations such as "Experiment 8," which are not related to a specific compound but are part of broader scientific studies.[4]

Due to the absence of information on a compound named "this compound," it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams.

For researchers interested in the development of therapies for conditions like Myasthenia Gravis, information on Descartes-08 and general protocols for working with immunomodulatory agents and animal models of autoimmune diseases may be of interest.

General Considerations for Using Novel Compounds in Animal Models

While specific information on "this compound" is unavailable, researchers developing protocols for any new compound in animal models should consider the following general principles:

1. Preliminary In Vitro Assessment:

  • Determine the compound's mechanism of action.

  • Assess cytotoxicity and efficacy in relevant cell lines.

  • Establish a dose-response curve.

2. Animal Model Selection:

  • Choose a species and strain that is appropriate for the disease being studied.[5][6][7]

  • Consider the use of genetically engineered models (GEMs) if applicable.[6][8]

  • Ensure the animal model recapitulates key aspects of the human disease.

3. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:

  • Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Establish the relationship between the drug concentration and the observed effect.

  • Use this data to determine the optimal dosing regimen (dose and frequency).

4. Efficacy Studies:

  • Administer the compound to the animal model and assess its effect on disease progression and relevant biomarkers.

  • Include appropriate control groups (e.g., vehicle control, positive control).

  • Monitor for clinical signs and symptoms, as well as molecular and cellular endpoints.

5. Toxicity and Safety Studies:

  • Evaluate the potential adverse effects of the compound.

  • Monitor for changes in weight, behavior, and organ function.

  • Perform histopathological analysis of major organs.

Example Experimental Workflow for a Novel Immunomodulatory Agent

The following diagram illustrates a general workflow for the preclinical evaluation of a hypothetical novel immunomodulatory agent in an animal model of autoimmune disease.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo PK/PD & Toxicology cluster_2 Phase 3: Preclinical Efficacy Studies a Target Identification & Validation b In Vitro Efficacy & Potency Assays (e.g., Cytokine Release, Cell Proliferation) a->b c Cytotoxicity & Specificity Testing b->c d Animal Model Selection (e.g., SCID mice for human cell engraftment) c->d Proceed if favorable in vitro profile e Single & Multi-dose PK Studies d->e f Dose-Range Finding Toxicity Studies e->f g Disease Model Induction f->g Establish Maximum Tolerated Dose (MTD) h Treatment with Investigational Compound g->h i Endpoint Analysis (e.g., Clinical Score, Histology, Biomarkers) h->i j Data Analysis & Reporting i->j

Caption: A generalized workflow for preclinical evaluation of a novel therapeutic compound.

References

Application Notes and Protocols for YM-08 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo use of YM-08, a blood-brain barrier-permeable heat shock protein 70 (Hsp70) inhibitor. This compound, a derivative of MKT-077, has shown potential in reducing pathogenic tau levels, making it a compound of interest for research in neurodegenerative diseases, particularly tauopathies such as Alzheimer's disease.

Compound Information

Compound Name This compound
Mechanism of Action Allosteric inhibitor of Hsp70 ATPase activity
Primary Target Heat Shock Protein 70 (Hsp70)
Key In Vivo Application Reduction of pathogenic tau levels in the central nervous system
Chemical Formula C₁₉H₁₇N₃OS₂
Molecular Weight 367.49 g/mol
CAS Number 812647-88-4

In Vivo Dosage and Administration

The following table summarizes the reported intravenous (i.v.) dosage and formulation of this compound used in mice, based on the foundational study by Miyata et al. (2013). Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental goals.

Animal Model Dosage Administration Route Formulation/Vehicle Reference
CD-1 Mice10 mg/kgIntravenous (i.v.)10% DMSO in saline[1]
CD-1 Mice6.6 mg/kgIntravenous (i.v.)5% Cremophor EL, 5% ethanol, 30% water, 60% PBS[1]

Experimental Protocols

Protocol for Intravenous (i.v.) Tail Vein Injection in Mice

This protocol provides a standard procedure for the intravenous administration of this compound to mice via the lateral tail vein.

Materials:

  • This compound solution in the desired formulation

  • Mouse restrainer

  • Heat lamp or warm water bath (45°C)

  • 27-30 gauge needles

  • 1 ml syringes

  • 70% ethanol

  • Gauze pads

Procedure:

  • Preparation of this compound Solution: Prepare the this compound formulation as described in the table above. Ensure the solution is sterile and free of particulates.

  • Animal Preparation:

    • Warm the mouse's tail using a heat lamp or by immersing it in warm water for a few minutes to dilate the lateral tail veins.[2]

    • Place the mouse in a suitable restrainer to immobilize the tail.

  • Injection:

    • Disinfect the tail with 70% ethanol.

    • Visualize one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the this compound solution. The maximum recommended injection volume is 5 µl/g of body weight (e.g., 100 µl for a 20g mouse).[2]

    • Observe for any swelling at the injection site, which would indicate a subcutaneous misinjection. If this occurs, withdraw the needle and re-attempt at a more proximal site.

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the animal's health and behavior according to the experimental plan and institutional guidelines.

Protocol for Pharmacokinetic Analysis of this compound in Plasma and Brain

This protocol outlines the collection and processing of blood and brain tissue for the analysis of this compound concentrations.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Heparinized tubes

  • Centrifuge

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenizer

  • Protein precipitation agent (e.g., methanol (B129727) or acetonitrile)

  • LC-MS/MS system

Procedure:

  • Sample Collection:

    • At predetermined time points after this compound administration, anesthetize the mouse.

    • Collect blood via cardiac puncture into heparinized tubes.

    • Immediately perfuse the mouse transcardially with ice-cold PBS to remove blood from the brain.

    • Dissect the brain and rinse with ice-cold PBS.

    • Flash-freeze the brain and plasma samples in liquid nitrogen and store at -80°C until analysis.

  • Sample Preparation:

    • Plasma: Thaw the blood samples on ice and centrifuge to separate the plasma. Precipitate proteins by adding a sufficient volume of cold methanol or acetonitrile.[3] Vortex and centrifuge to pellet the precipitated proteins.

    • Brain: Weigh the frozen brain tissue and homogenize in ice-cold PBS.[3] Precipitate proteins from the brain homogenate using the same method as for plasma.

  • LC-MS/MS Analysis:

    • Analyze the supernatant from the prepared plasma and brain samples using a validated LC-MS/MS method to determine the concentration of this compound.

Protocol for Western Blot Analysis of Tau Protein in Mouse Brain

This protocol details the procedure for assessing the levels of total and phosphorylated tau in brain tissue following this compound treatment.

Materials:

  • Brain tissue homogenates (prepared as in 3.2)

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-total tau, anti-phospho-tau)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the brain tissue homogenates in RIPA buffer.

    • Determine the protein concentration of each sample using a BCA assay.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., specific for total tau or a particular phospho-tau epitope) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated tau to total tau and a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Hsp70_Tau_Degradation_Pathway cluster_0 Normal Tau Homeostasis cluster_1 Pathological Tau Accumulation Soluble_Tau Soluble Tau Microtubules Microtubules Soluble_Tau->Microtubules Binding Misfolded_Tau Misfolded/Hyperphosphorylated Tau Soluble_Tau->Misfolded_Tau Stress/Mutation Microtubules->Soluble_Tau Dissociation Hsp70 Hsp70 Misfolded_Tau->Hsp70 Binding Proteasome Proteasome Misfolded_Tau->Proteasome Degradation CHIP CHIP (E3 Ubiquitin Ligase) Hsp70->CHIP Recruitment Ubiquitin Ubiquitin CHIP->Ubiquitin Ubiquitin->Misfolded_Tau Ubiquitination YM08 This compound (Hsp70 Inhibitor) YM08->Hsp70 Inhibition

Caption: Hsp70-mediated tau degradation pathway and the inhibitory action of this compound.

YM08_In_Vivo_Workflow Start Start: Animal Model Selection (e.g., Tg4510 mice) Drug_Prep This compound Formulation (e.g., 10 mg/kg in 10% DMSO/saline) Start->Drug_Prep Administration Intravenous (i.v.) Administration Drug_Prep->Administration PK_Study Pharmacokinetic Study Administration->PK_Study PD_Study Pharmacodynamic Study Administration->PD_Study Sample_Collection_PK Blood and Brain Sample Collection (Time Course) PK_Study->Sample_Collection_PK Sample_Collection_PD Brain Tissue Collection (End-point) PD_Study->Sample_Collection_PD Analysis_PK LC-MS/MS Analysis of this compound Concentration Sample_Collection_PK->Analysis_PK Analysis_PD Western Blot for Total and Phospho-Tau Sample_Collection_PD->Analysis_PD Data_Analysis Data Analysis and Interpretation Analysis_PK->Data_Analysis Analysis_PD->Data_Analysis

Caption: Experimental workflow for in vivo studies of this compound in a mouse model of tauopathy.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-08 is a blood-brain barrier-permeable small molecule inhibitor of Heat Shock Protein 70 (Hsp70).[1][2] It is a derivative of MKT-077, designed to have improved pharmacokinetic properties and reduced nephrotoxicity.[1][2] this compound's primary mechanism of action is the inhibition of the ATPase activity of Hsp70, a molecular chaperone involved in protein folding, stability, and degradation. By inhibiting Hsp70, this compound disrupts the cellular stress response and can lead to the degradation of Hsp70 client proteins. This activity makes this compound a promising therapeutic candidate for neurodegenerative diseases characterized by protein aggregation, such as tauopathies like Alzheimer's disease, as well as for various cancers that overexpress Hsp70 to maintain proteostasis and evade apoptosis.[1][2][3] Specifically, this compound has been shown to selectively reduce levels of pathogenic tau in brain slices.[2][3]

These application notes provide detailed protocols for a range of in vitro and in vivo assays to evaluate the efficacy of this compound.

Mechanism of Action: Hsp70 Inhibition

Hsp70 plays a crucial role in cellular proteostasis. In neurodegenerative diseases like Alzheimer's, Hsp70 is involved in the folding and clearance of proteins like tau. In cancer, Hsp70 helps malignant cells to survive under stress conditions and prevents the apoptosis of key signaling proteins. This compound allosterically inhibits the ATPase activity of Hsp70. This inhibition locks Hsp70 in a state with high affinity for its client proteins, such as tau or pro-apoptotic factors. This prolonged binding can lead to the ubiquitination and subsequent proteasomal degradation of the client protein. The diagram below illustrates the proposed mechanism of action of this compound.

cluster_0 Normal Hsp70 Chaperone Cycle cluster_1 This compound Mediated Inhibition Unfolded/Misfolded Protein Unfolded/Misfolded Protein Hsp70-ADP Hsp70-ADP Unfolded/Misfolded Protein->Hsp70-ADP Binding Hsp70-ATP Hsp70-ATP Hsp70-ADP->Hsp70-ATP ADP -> ATP Exchange Hsp70-ADP_Inhibited Hsp70-ADP-Client Complex (Stable) Hsp70-ADP->Hsp70-ADP_Inhibited Prolonged Client Binding Hsp70-ATP->Hsp70-ADP ATP Hydrolysis Folded Protein Folded Protein Hsp70-ATP->Folded Protein Release & Folding NEF Nucleotide Exchange Factor NEF->Hsp70-ADP This compound This compound This compound->Hsp70-ADP Inhibition Proteasomal Degradation Proteasomal Degradation Hsp70-ADP_Inhibited->Proteasomal Degradation Ubiquitination Start Start Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cell-Based_Assays Cell-Based Assays Start->Cell-Based_Assays SPR Hsp70 Binding (SPR) Biochemical_Assays->SPR ATPase_Assay ATPase Activity Assay Biochemical_Assays->ATPase_Assay CETSA Target Engagement (CETSA) Cell-Based_Assays->CETSA Tau_Reduction Tau Reduction (Western Blot) Cell-Based_Assays->Tau_Reduction Cytotoxicity Cancer Cell Viability Cell-Based_Assays->Cytotoxicity Data_Analysis Data Analysis & Interpretation SPR->Data_Analysis ATPase_Assay->Data_Analysis CETSA->Data_Analysis Tau_Reduction->Data_Analysis Cytotoxicity->Data_Analysis End End Data_Analysis->End Start Start Model_Selection Select Animal Model (e.g., P301L Tau Mouse) Start->Model_Selection Dosing_Regimen Establish Dosing Regimen Model_Selection->Dosing_Regimen Treatment_Period Chronic Treatment Period Dosing_Regimen->Treatment_Period Behavioral_Testing Behavioral Assessments Treatment_Period->Behavioral_Testing Tissue_Collection Tissue Collection (Brain, Tumors) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Western Blot) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (Immunohistochemistry) Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for YM-08 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search has revealed no publicly available information for a compound specifically designated as "YM-08" in the context of high-throughput screening (HTS) assays, its mechanism of action, or any associated experimental protocols.

The identifier "this compound" may correspond to an internal compound code within a specific research institution or company, a novel molecule not yet described in published literature, or potentially an error in nomenclature. Without further details regarding the molecular target, chemical class, or biological function of this compound, it is not feasible to provide detailed and accurate application notes and protocols as requested.

To facilitate the creation of the desired content, please provide additional information about this compound, such as:

  • Chemical Structure or Class: What is the chemical nature of this compound?

  • Biological Target: What protein, enzyme, or pathway is this compound intended to modulate?

  • Intended Application: What is the therapeutic area or research field for which this compound is being investigated?

  • Source or Reference: Is there any internal documentation, publication, or patent that mentions this compound?

Once this information is available, it will be possible to generate detailed application notes and protocols, including relevant data tables, experimental methodologies, and visualizations of signaling pathways and workflows.

In the interim, the following sections provide a generalized framework and examples of what could be included in such a document, based on common practices in HTS and drug discovery.

General Principles of High-Throughput Screening for Novel Compounds

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid testing of large chemical libraries for their effects on a specific biological target. The development of a robust and reliable HTS assay is a critical first step in this process.

Key Stages in HTS Assay Development:
  • Assay Principle and Format Selection: The choice of assay technology (e.g., fluorescence, luminescence, absorbance) depends on the nature of the biological target and the desired readout. Assays can be cell-free (biochemical) or cell-based.

  • Reagent Optimization: Concentrations of all assay components (e.g., enzyme, substrate, cells) are optimized to ensure a stable and reproducible signal.

  • Assay Miniaturization: To increase throughput and reduce costs, assays are typically miniaturized into 96-, 384-, or 1536-well plate formats.

  • Assay Validation: The performance of the assay is rigorously validated using statistical parameters such as the Z-factor and signal-to-background ratio to ensure its suitability for HTS.

Hypothetical Signaling Pathway and Experimental Workflow

Should information on this compound's target become available, diagrams illustrating its putative mechanism and the HTS workflow could be generated. Below are generic examples created using the DOT language.

Example: Hypothetical Kinase Inhibitor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates YM08 This compound (Hypothetical Inhibitor) YM08->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Target Gene Expression TranscriptionFactor->Gene Regulates

Caption: Hypothetical signaling pathway for a kinase inhibitor.

Example: General High-Throughput Screening Workflow

start Start: Compound Library assay_prep Assay Plate Preparation (Target + Reagents) start->assay_prep compound_add Addition of this compound and Library Compounds assay_prep->compound_add incubation Incubation compound_add->incubation readout Signal Detection (e.g., Fluorescence) incubation->readout data_analysis Data Analysis (Hit Identification) readout->data_analysis end End: Confirmed Hits data_analysis->end

Caption: Generalized workflow for a high-throughput screening assay.

Hypothetical Quantitative Data

A summary of quantitative data for a hypothetical compound in various assays would be presented in a table for clear comparison.

Assay TypeTargetMetricThis compound Value (nM)
BiochemicalKinase AIC5050
Cell-basedCell Line XEC50200
Off-targetKinase BIC50>10,000
Off-targetKinase CIC505,000

Hypothetical Experimental Protocol

A detailed protocol for a representative HTS assay would be provided.

Protocol: Fluorescence-Based Kinase Assay

1. Reagent Preparation:

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
  • Prepare Kinase A solution: Dilute recombinant Kinase A to 2X final concentration in Assay Buffer.
  • Prepare Substrate/ATP solution: Dilute fluorescently labeled peptide substrate and ATP to 2X final concentration in Assay Buffer.
  • Prepare this compound and control compounds: Perform serial dilutions in 100% DMSO.

2. Assay Procedure (384-well format):

  • Add 50 nL of compound solution (this compound, controls, or library compounds) to the appropriate wells of a 384-well assay plate.
  • Add 5 µL of the 2X Kinase A solution to all wells.
  • Incubate for 15 minutes at room temperature.
  • Add 5 µL of the 2X Substrate/ATP solution to all wells to initiate the reaction.
  • Incubate for 60 minutes at room temperature, protected from light.
  • Add 10 µL of Stop Solution (e.g., EDTA) to all wells.
  • Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.
  • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

We look forward to receiving more specific information about this compound to provide you with a tailored and comprehensive set of application notes and protocols.

Application Notes and Protocols for YM-08 in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YM-08 is a derivative of the Hsp70 inhibitor MKT-077, designed to have improved blood-brain barrier permeability.[1] It serves as a valuable tool for investigating the therapeutic potential of Hsp70 inhibition in neurodegenerative diseases, such as tauopathies, and in cancer.[1][2] this compound binds to members of the Heat shock protein 70 (Hsp70) family, including Hsc70 and Hsp72, thereby modulating their chaperone activity.[1] These application notes provide detailed protocols for characterizing the binding of this compound to Hsp70 proteins and for assessing its activity in cell-based assays.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound to Hsp70 Family Proteins

Target ProteinAssay MethodBinding Affinity (KD)Reference
Hsc70 (NBD)Biolayer Interferometry (BLI)~4 µM[1]
Hsp72 (HSPA1)Biolayer Interferometry (BLI)~2 µM[1]

Table 2: Cellular Activity of this compound

Cell LineAssayEndpointValueReference
Medullary Thyroid Carcinoma (TT cells)Cell ViabilityIC50>40-fold higher than MKT-077[2]
HeLaC3 (expressing V5-4R0N tau)Tau ReductionReduction of phosphorylated tauObserved at 30 µM and 100 µM[1]
Transgenic Mouse Brain Slices (expressing mutated tau)Tau ReductionReduction of pS396/404 tauObserved at 30 µM and 100 µM[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving Hsp70 that are relevant to the application of this compound.

Hsp70_Cancer_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_hsp70_inhibition cluster_survival Cell Survival & Proliferation Death_Receptors Death Receptors (e.g., DR4/DR5) DISC DISC Death_Receptors->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Apoptosome Apoptosome (Apaf-1, Cytochrome c) Mitochondrion->Apoptosome BAX BAX BAX->Mitochondrion Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Hsp70 Hsp70 Hsp70->BAX Inhibits translocation Hsp70->Apoptosome Inhibits formation AKT AKT Hsp70->AKT NFkB NF-κB Hsp70->NFkB YM08 This compound YM08->Hsp70 Inhibits Proliferation Proliferation AKT->Proliferation NFkB->Proliferation Hsp70_Tau_Pathway cluster_tau_homeostasis Tau Homeostasis cluster_chaperone_machinery Chaperone-Mediated Quality Control Microtubules Microtubules Soluble_Tau Soluble Tau (unfolded/misfolded) Microtubules->Soluble_Tau Dissociation Soluble_Tau->Microtubules Rebinding Aggregated_Tau Aggregated Tau (Oligomers, Filaments) Soluble_Tau->Aggregated_Tau Aggregation Proteasome Proteasome Soluble_Tau->Proteasome Degradation Autophagy Autophagy Soluble_Tau->Autophagy Degradation Neurodegeneration Neurodegeneration Aggregated_Tau->Neurodegeneration Hsp70 Hsp70 Hsp70->Soluble_Tau Hsp70->Aggregated_Tau Inhibits Aggregation Hsp70->Proteasome Shuttles Tau for Degradation Hsp70->Autophagy Shuttles Tau for Degradation YM08 This compound YM08->Hsp70 Inhibits

References

Application Notes and Protocols for YM-08 in Specific Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of YM-08, a blood-brain barrier permeable Heat Shock Protein 70 (Hsp70) inhibitor, in various disease models. This compound, a derivative of MKT-077, has shown promise in preclinical studies, primarily by promoting the degradation of aggregation-prone proteins implicated in neurodegenerative diseases.

Mechanism of Action

This compound functions as an allosteric inhibitor of Hsp70. By binding to the nucleotide-binding domain of Hsp70, it locks the chaperone in an ADP-bound state, which has a high affinity for its client proteins. This prolonged binding prevents the release and refolding of the client protein, thereby targeting it for degradation through the ubiquitin-proteasome system. In the context of neurodegenerative diseases, this mechanism is particularly relevant for clearing misfolded and aggregated proteins such as tau and mutant huntingtin.[1][2][3]

Diagram of this compound Mechanism of Action

cluster_0 Normal Hsp70 Chaperone Cycle cluster_1 This compound Intervention Hsp70_ATP Hsp70-ATP (Low Affinity) Hsp70_ADP Hsp70-ADP (High Affinity) Hsp70_ATP->Hsp70_ADP ATP Hydrolysis Hsp70_ADP->Hsp70_ATP Nucleotide Exchange Refolded_Protein Correctly Folded Protein Hsp70_ADP->Refolded_Protein Release & Refolding Hsp70_ADP_YM08 Hsp70-ADP-YM-08 (Stabilized Complex) Misfolded_Protein Misfolded Protein Misfolded_Protein->Hsp70_ADP Binding YM08 This compound YM08->Hsp70_ADP Binds to Degradation Ubiquitin-Proteasome Degradation Hsp70_ADP_YM08->Degradation Targets Protein for

Caption: this compound binds to Hsp70, stabilizing the ADP-bound state and promoting degradation of client proteins.

Application in Alzheimer's Disease Models

This compound has been primarily investigated for its potential to reduce pathological tau levels, a hallmark of Alzheimer's disease and other tauopathies.

Quantitative Data Summary
Model SystemTreatmentKey FindingsReference
In Vitro (HeLaC3 cells overexpressing tau) This compoundDecreased tau levels.[1]
Ex Vivo (P301L tau transgenic mouse brain slices) This compound (10 µM)Reduced levels of total and phosphorylated tau.[1]
In Vivo (5XFAD mice) VER-155008 (related Hsp70 inhibitor) 25 mg/kg, i.p. daily for 18 daysImproved object recognition and spatial memory; Reduced amyloid plaques and phosphorylated tau.[4][5]
Experimental Protocols

1. In Vitro Tau Reduction Assay in Neuronal Cells

  • Cell Line: Human neuroblastoma cells (e.g., SH-SY5Y) or other neuronal cell lines stably overexpressing human tau (e.g., 2N4R tau).

  • Protocol:

    • Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

    • Prepare stock solutions of this compound in DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24-48 hours. Include a vehicle control (DMSO).

    • Lyse the cells and collect protein extracts.

    • Perform Western blotting to analyze the levels of total tau (e.g., using a pan-tau antibody) and phosphorylated tau (e.g., using antibodies specific for phospho-epitopes like AT8, PHF-1).

    • Use a loading control (e.g., β-actin or GAPDH) for normalization.

    • Quantify band intensities to determine the dose-dependent effect of this compound on tau levels.

2. In Vivo Study in a Tauopathy Mouse Model

  • Animal Model: Transgenic mice expressing mutant human tau, such as the P301S or P301L models (e.g., PS19, rTg4510).

  • Protocol:

    • Acclimate mice to the housing conditions and handle them regularly before the experiment.

    • Prepare this compound for intraperitoneal (i.p.) injection by dissolving it in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS).

    • Administer this compound (e.g., at a dose of 10-25 mg/kg) or vehicle control to the mice daily or on an alternating day schedule for a specified period (e.g., 4-6 weeks).

    • Perform behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory, or the novel object recognition test for recognition memory.

    • At the end of the treatment period, euthanize the mice and collect brain tissue.

    • Perform immunohistochemistry or Western blotting on brain homogenates to quantify total and phosphorylated tau levels in relevant brain regions (e.g., hippocampus, cortex).

Experimental Workflow for In Vivo Alzheimer's Disease Model Study

start Start acclimatize Acclimatize Tauopathy Mouse Model start->acclimatize randomize Randomize into Treatment & Control Groups acclimatize->randomize treat Administer this compound (i.p.) or Vehicle randomize->treat behavior Behavioral Testing (e.g., Morris Water Maze) treat->behavior euthanize Euthanize & Collect Brain Tissue behavior->euthanize analysis Biochemical & Histological Analysis (Tau levels) euthanize->analysis end End analysis->end

Caption: Workflow for evaluating this compound efficacy in a mouse model of tauopathy.

Application in Huntington's Disease Models

The role of Hsp70 in Huntington's disease (HD) involves attempts to refold or clear the mutant huntingtin (mHtt) protein. Inhibition of Hsp70 with compounds like this compound could potentially enhance the degradation of mHtt.

Quantitative Data Summary
Model SystemTreatmentKey FindingsReference
In Vitro (PC12 cells with inducible full-length mHtt) YM-1 (Hsp70 modulator)Decreased levels of mutant Htt.[6][7]
In Vitro (U2OS cells with N-terminal mHtt) YM-1Increased aggregation of N-terminal mHtt fragments.[6][7]
Experimental Protocols

1. In Vitro Mutant Huntingtin Reduction Assay

  • Cell Line: PC12 or HEK293 cells with inducible expression of full-length mHtt with a polyglutamine expansion (e.g., Q145).

  • Protocol:

    • Induce the expression of mHtt in the cells.

    • Treat the cells with this compound at various concentrations (e.g., 1-20 µM) for 24-48 hours.

    • Lyse the cells and perform Western blotting to detect mHtt levels using an anti-Htt antibody.

    • Analyze the levels of both full-length and aggregated mHtt.

2. In Vivo Study in a Huntington's Disease Mouse Model

  • Animal Model: Transgenic mouse models of HD, such as the R6/2 or Q175 models, which exhibit progressive motor deficits.

  • Protocol:

    • Begin treatment with this compound (e.g., 10-25 mg/kg, i.p.) at a pre-symptomatic or early symptomatic stage.

    • Administer the compound or vehicle control regularly for several weeks.

    • Monitor motor function using tests like the rotarod test for motor coordination and balance, and grip strength tests.

    • At the end of the study, collect brain tissue (striatum and cortex) for analysis of mHtt aggregation by filter trap assay or immunohistochemistry.

Application in Parkinson's Disease Models

In Parkinson's disease (PD), Hsp70 is involved in the cellular response to α-synuclein aggregation. Modulating Hsp70 activity could influence the clearance of α-synuclein oligomers and aggregates.

Experimental Protocols

1. In Vitro α-Synuclein Clearance Assay

  • Cell Line: SH-SY5Y cells or primary neurons overexpressing α-synuclein or treated with pre-formed α-synuclein fibrils to induce aggregation.

  • Protocol:

    • Treat the cells with this compound (e.g., 1-10 µM) for 24-48 hours.

    • Assess cell viability using an MTT or LDH assay to rule out toxicity.

    • Lyse the cells and separate soluble and insoluble protein fractions.

    • Analyze the levels of α-synuclein in both fractions by Western blotting to determine if this compound promotes the clearance of insoluble α-synuclein.

2. In Vivo Neuroprotection Study in a Parkinson's Disease Mouse Model

  • Animal Model: Toxin-based models such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) induced models of dopaminergic neuron loss.

  • Protocol:

    • Administer this compound (e.g., 10-25 mg/kg, i.p.) prior to and/or concurrently with the neurotoxin administration.

    • Assess motor function using tests like the cylinder test for forelimb akinesia or the pole test for bradykinesia.

    • After the study period, collect brain tissue and perform stereological counting of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron survival.

    • Measure dopamine (B1211576) levels in the striatum using HPLC.

Signaling Pathway of Hsp70 in Protein Degradation

Misfolded_Protein Misfolded Protein (e.g., Tau, mHtt, α-synuclein) Hsp70 Hsp70 Misfolded_Protein->Hsp70 Binds Proteasome Proteasome Misfolded_Protein->Proteasome Targeted to CHIP CHIP (E3 Ubiquitin Ligase) Hsp70->CHIP Recruits YM08 This compound YM08->Hsp70 Inhibits ATP-ADP exchange CHIP->Misfolded_Protein Ubiquitinates Ubiquitin Ubiquitin Ubiquitin->Misfolded_Protein Degradation Degradation Proteasome->Degradation

Caption: Hsp70 inhibition by this compound facilitates the CHIP-mediated ubiquitination and proteasomal degradation of misfolded proteins.

Application in Psychiatric Disorder Models

The role of Hsp70 and the therapeutic potential of its inhibitors in psychiatric disorders are less explored. However, given the involvement of cellular stress and protein dysregulation in some of these conditions, this compound could be investigated in relevant models.

Experimental Protocols

1. In Vitro Neuronal Stress Model

  • Cell Culture: Primary cortical neurons or a neuronal cell line.

  • Protocol:

    • Induce cellular stress using agents like corticosterone (B1669441) (to model stress-related disorders) or glutamate (B1630785) (to model excitotoxicity).

    • Co-treat the cells with this compound (e.g., 1-10 µM).

    • Assess cell viability, apoptosis (e.g., using TUNEL staining or caspase-3 activity assays), and markers of neuronal health (e.g., dendritic spine density).

2. In Vivo Chronic Stress Model

  • Animal Model: Mice or rats subjected to a chronic unpredictable stress (CUS) paradigm to induce depressive-like behaviors.

  • Protocol:

    • Administer this compound (e.g., 10-25 mg/kg, i.p.) or vehicle throughout the stress period.

    • Conduct behavioral tests to assess depressive-like and anxiety-like behaviors, such as the forced swim test, tail suspension test, and elevated plus maze.

    • Analyze brain tissue for changes in stress-related pathways and neuroplasticity markers (e.g., BDNF).

Disclaimer: The following protocols are suggested based on the known mechanism of this compound and its analogs. Researchers should optimize these protocols for their specific experimental conditions. This compound is for research use only and not for human use.

References

Application Note: Flow Cytometry Protocol Using YM-08

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This document provides a detailed protocol for the use of YM-08 in flow cytometry applications. This compound is a novel compound currently under investigation for its potential immunomodulatory effects. Flow cytometry is an essential tool for dissecting the cellular mechanisms of action of new therapeutic candidates by enabling the analysis of specific cell populations, protein expression, and signaling events at the single-cell level. This protocol is intended for researchers, scientists, and drug development professionals.

While direct public information on "this compound" is limited, this protocol is based on established methodologies for analyzing the effects of immunomodulatory agents on immune cells. Researchers should adapt this protocol based on the specific cell types and biological questions being investigated.

Principle of the Method

This protocol outlines the steps for preparing, staining, and acquiring data for cells treated with this compound using a flow cytometer. The general workflow involves:

  • Cell Preparation: Isolation and preparation of single-cell suspensions from whole blood, tissue, or cell culture.

  • Compound Treatment: Incubation of cells with this compound at various concentrations and time points.

  • Antibody Staining: Labeling of specific cell surface or intracellular markers with fluorochrome-conjugated antibodies to identify cell populations and assess protein expression.

  • Data Acquisition: Analysis of the stained cells on a flow cytometer.

  • Data Analysis: Interpretation of the flow cytometry data to determine the effects of this compound.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
This compound(Specify Source)(Specify Lot #)
Phosphate-Buffered Saline (PBS)(e.g., Gibco)10010023
Flow Cytometry Staining Buffer(e.g., eBioscience)00-4222
Red Blood Cell (RBC) Lysis Buffer(e.g., eBioscience)00-4333
Fixation/Permeabilization Buffer(e.g., BD Cytofix/Cytoperm)554714
Fluorochrome-conjugated antibodies(Specify)(Specify)
Viability Dye (e.g., 7-AAD, DAPI)(Specify)(Specify)
12x75mm Polystyrene Tubes(Specify)(Specify)
Micropipettes and tips(Specify)(Specify)
Centrifuge(Specify)(Specify)
Flow Cytometer(Specify)(Specify)

Experimental Protocols

Preparation of Single-Cell Suspension from Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Dilute whole blood 1:1 with PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a fresh 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs into a new 50 mL conical tube.

  • Wash the collected PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of PBS for a second wash. Centrifuge at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in an appropriate volume of cell culture medium or Flow Cytometry Staining Buffer.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter. Adjust the cell concentration to 1 x 10^7 cells/mL.

This compound Treatment
  • Plate the prepared single-cell suspension in a 96-well plate or flow cytometry tubes at the desired cell density (e.g., 1 x 10^6 cells/well or tube).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.

  • Add the diluted this compound to the cells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

Cell Surface Staining
  • After incubation, harvest the cells and transfer them to flow cytometry tubes.

  • Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

  • Add the predetermined optimal concentration of fluorochrome-conjugated antibodies against cell surface markers of interest.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer as described in step 2.

  • Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer for analysis. If not acquiring immediately, cells can be fixed in 1% paraformaldehyde.

Intracellular Staining (Optional)
  • Following cell surface staining and washing, resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with 1X Permeabilization/Wash buffer.

  • Resuspend the cell pellet in 100 µL of 1X Permeabilization/Wash buffer containing the fluorochrome-conjugated intracellular antibodies.

  • Incubate for 30-60 minutes at 4°C in the dark.

  • Wash the cells twice with 1X Permeabilization/Wash buffer.

  • Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer for analysis.

Data Presentation

Quantitative data from flow cytometry experiments with this compound should be summarized for clarity. The following table is an example of how to present such data.

Treatment GroupConcentration (µM)% Viable Cells (Mean ± SD)Marker X MFI (Mean ± SD)% Marker Y+ Cells (Mean ± SD)
Vehicle Control095.2 ± 2.11500 ± 12025.4 ± 3.2
This compound0.194.8 ± 2.51450 ± 13524.9 ± 3.5
This compound192.1 ± 3.01200 ± 11018.7 ± 2.8
This compound1085.6 ± 4.2850 ± 9510.1 ± 1.9
Positive Control(Specify)(Specify)(Specify)(Specify)

MFI: Mean Fluorescence Intensity; SD: Standard Deviation

Visualizations

Experimental Workflow

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_staining Staining cluster_analysis Analysis start Start: Isolate Single Cells count Cell Counting & Viability start->count treat Incubate with this compound (and controls) count->treat Plate cells surface_stain Surface Antibody Staining treat->surface_stain Harvest & Wash fix_perm Fixation & Permeabilization (Optional) surface_stain->fix_perm acquire Data Acquisition on Flow Cytometer surface_stain->acquire If no intracellular staining intra_stain Intracellular Antibody Staining (Optional) fix_perm->intra_stain intra_stain->acquire Final Wash & Resuspend analyze Data Analysis acquire->analyze Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 NFAT NFAT PLCg1->NFAT Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Gene Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene NFkB->Gene AP1->Gene YM08 This compound YM08->ZAP70 Inhibition? YM08->Akt Modulation?

Troubleshooting & Optimization

Technical Support Center: YM-08 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM-08. The information is designed to address common problems encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an immunomodulatory drug (IMiD) that functions as a molecular glue. Its primary target is the Cereblon (CRBN) protein, which is a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. By binding to CRBN, this compound induces the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors leads to both direct anti-myeloma effects and immunomodulatory activities, such as T-cell co-stimulation and enhancement of anti-tumor immune responses.

Q2: Which cell lines are recommended for initial this compound screening?

A2: For initial screening of this compound, it is recommended to use a panel of multiple myeloma cell lines with varying genetic backgrounds and sensitivities to other IMiDs. Commonly used cell lines include RPMI-8226, U266, and MM.1S. It is advisable to test a range of concentrations to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Q3: What are the expected immunomodulatory effects of this compound in vitro?

A3: this compound is expected to exhibit several immunomodulatory effects, including the stimulation of T-cell proliferation and the increased production of Th1-type cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][2] Conversely, this compound is anticipated to decrease the secretion of pro-inflammatory and immunosuppressive cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]

Q4: Can this compound be used in combination with other therapeutic agents?

A4: Yes, based on its mechanism of action, this compound has the potential for synergistic effects when combined with other anti-myeloma agents. For instance, its immunomodulatory properties may enhance the efficacy of monoclonal antibodies through antibody-dependent cellular cytotoxicity (ADCC). Combination with proteasome inhibitors or corticosteroids is also a potential therapeutic strategy, though dose optimization is crucial to avoid antagonistic effects on immune stimulation.

Troubleshooting Guides

This section provides solutions to common problems encountered during key experiments with this compound.

Cell Viability (MTT/XTT) Assay
Problem Potential Cause(s) Recommended Solution(s)
High Background Absorbance 1. Contamination of media or reagents.2. Phenol (B47542) red in the medium interfering with absorbance readings.3. this compound directly reducing the MTT reagent.1. Use sterile technique and fresh reagents.2. Use phenol red-free medium for the assay.3. Perform a cell-free control with this compound and MTT reagent to check for direct reduction. If positive, consider an alternative viability assay (e.g., CellTiter-Glo®).
Low Signal or Poor Dynamic Range 1. Suboptimal cell seeding density.2. Insufficient incubation time with MTT reagent.3. Cell metabolic activity is too low.1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.2. Increase incubation time with MTT, monitoring for formazan (B1609692) crystal formation.3. Ensure cells are healthy and metabolically active before starting the experiment.
Inconsistent Results Between Replicates 1. Uneven cell seeding.2. Incomplete solubilization of formazan crystals.3. "Edge effect" in the microplate.1. Ensure a homogenous cell suspension before and during seeding.2. After adding the solubilization buffer, mix thoroughly by pipetting or using a plate shaker.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Apoptosis (Annexin V) Assay
Problem Potential Cause(s) Recommended Solution(s)
High Percentage of Apoptotic Cells in Negative Control 1. Harsh cell handling during harvesting (e.g., over-trypsinization).2. Cells are overgrown or unhealthy.3. Spontaneous apoptosis in the cell line.1. Use a gentle cell detachment method. Allow cells to recover for 30 minutes in culture medium after trypsinization before staining.[3]2. Use cells from a culture in the logarithmic growth phase.3. Check the baseline apoptosis rate for your cell line and ensure it is within an acceptable range.
Weak or No Annexin V Signal in Positive Control 1. Ineffective apoptosis-inducing agent or insufficient treatment time.2. Loss of apoptotic cells during washing steps.3. Incorrect staining buffer (lacking calcium).1. Confirm the efficacy of your positive control for apoptosis induction.2. Be gentle during washing and centrifugation steps.3. Ensure the binding buffer contains calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.
High PI/7-AAD Staining in All Samples 1. Delayed analysis after staining, leading to secondary necrosis.2. Cell membrane damage from harsh handling.3. Freeze-thaw cycles of cells.1. Analyze samples on the flow cytometer as soon as possible after staining.2. Handle cells gently throughout the protocol.3. Use freshly harvested cells for the assay.
Cytokine Release (Luminex/ELISA) Assay
Problem Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Insufficient washing.2. Non-specific binding of antibodies.3. Contaminated reagents or samples.1. Ensure all washing steps are performed thoroughly according to the protocol.2. Use a blocking buffer and ensure it is appropriate for your sample type.3. Use fresh, sterile reagents and handle samples appropriately to avoid contamination.
Low or No Signal Detected 1. Cytokine concentrations are below the limit of detection.2. Incorrect antibody pair or expired reagents.3. Suboptimal incubation times or temperatures.1. Concentrate the cell culture supernatant or use a more sensitive assay kit.2. Verify the specificity and expiration date of all reagents.3. Adhere strictly to the recommended incubation parameters in the protocol.
High Variability Between Replicates 1. Pipetting errors.2. Inconsistent sample handling.3. Bubbles in the wells of the microplate.1. Ensure accurate and consistent pipetting; calibrate pipettes regularly.2. Treat all samples and standards identically.3. Be careful to avoid introducing bubbles when adding reagents to the wells.

Quantitative Data Summary

The following tables provide representative data from experiments with this compound and other immunomodulatory drugs. This data is for illustrative purposes and may vary depending on the specific experimental conditions and cell lines used.

Table 1: this compound IC50 Values in Multiple Myeloma Cell Lines (72h Treatment)

Cell LineThis compound IC50 (µM)Lenalidomide (B1683929) IC50 (µM)[4]Pomalidomide (B1683931) IC50 (µM)
RPMI-82261.5~5.0 - 10.0[5]~0.8
U2668.2>10.0~2.5
MM.1S0.9~3.0[5]~0.5
NCI-H9290.5~0.15 - 1.0[4]~0.1

Table 2: Cytokine Secretion Profile in Co-culture of PBMCs and MM.1S Cells (48h Treatment)

CytokineControl (pg/mL)This compound (1 µM) (pg/mL)Fold Change
IFN-γ 150 ± 253300 ± 450~22-fold increase
IL-2 80 ± 15360 ± 50~4.5-fold increase[2]
TNF-α 1200 ± 200480 ± 70~0.4-fold change
IL-6 2500 ± 3501750 ± 250~0.7-fold change[2]

Experimental Protocols

Cell Viability MTT Assay Protocol
  • Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove 150 µL of the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Annexin V Staining Protocol
  • Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with this compound at the desired concentration for 48 hours. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and suspension cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cytokine Release Luminex Assay Protocol
  • Sample Collection: Co-culture peripheral blood mononuclear cells (PBMCs) with multiple myeloma cells in the presence of this compound for 48 hours. Collect the culture supernatant and centrifuge to remove cellular debris.

  • Assay Preparation: Prepare standards and samples according to the Luminex kit manufacturer's instructions.

  • Bead Incubation: Add the antibody-coupled magnetic beads to each well of the 96-well plate, followed by the standards and samples. Incubate on a plate shaker for 2 hours at room temperature.

  • Washing: Wash the plate twice with the provided wash buffer using a magnetic plate washer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody cocktail to each well and incubate for 1 hour at room temperature on a plate shaker.

  • Streptavidin-PE Incubation: Wash the plate twice. Add Streptavidin-PE conjugate to each well and incubate for 30 minutes at room temperature on a plate shaker.

  • Data Acquisition: Wash the plate three times. Resuspend the beads in sheath fluid and acquire data on a Luminex instrument.

  • Data Analysis: Analyze the median fluorescence intensity (MFI) to determine the concentration of each cytokine based on the standard curve.

Visualizations

This compound Mechanism of Action

YM08_Mechanism cluster_drug This compound Action cluster_e3_ligase CRL4-CRBN E3 Ligase Complex cluster_substrates Neo-substrates cluster_effects Downstream Effects YM08 This compound CRBN Cereblon (CRBN) YM08->CRBN binds to CUL4 CUL4-DDB1-RBX1 Ikaros Ikaros (IKZF1) CRBN->Ikaros recruits Aiolos Aiolos (IKZF3) CRBN->Aiolos recruits Degradation Proteasomal Degradation Ikaros->Degradation ubiquitination Aiolos->Degradation ubiquitination AntiMyeloma Direct Anti-Myeloma Activity Degradation->AntiMyeloma ImmuneModulation Immunomodulation Degradation->ImmuneModulation TCell T-Cell Activation (↑ IL-2, ↑ IFN-γ) ImmuneModulation->TCell NKCell NK Cell Activation ImmuneModulation->NKCell

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Workflow for this compound Evaluation

YM08_Workflow start Start: Hypothesis (this compound has anti-myeloma activity) cell_culture 1. Cell Culture (MM Cell Lines: RPMI-8226, MM.1S) start->cell_culture viability_assay 2. Cell Viability Assay (MTT) - Treat with this compound dose-response - Determine IC50 values cell_culture->viability_assay apoptosis_assay 3. Apoptosis Assay (Annexin V) - Treat with IC50 concentration - Quantify apoptotic cells viability_assay->apoptosis_assay cytokine_assay 4. Cytokine Release Assay (Luminex) - Co-culture with PBMCs - Profile cytokine changes apoptosis_assay->cytokine_assay data_analysis 5. Data Analysis & Interpretation cytokine_assay->data_analysis conclusion Conclusion: Efficacy and Mechanism of this compound data_analysis->conclusion MTT_Troubleshooting problem Problem: Inconsistent MTT Assay Results cause1 Potential Cause 1: Uneven Cell Seeding problem->cause1 cause2 Potential Cause 2: Incomplete Formazan Solubilization problem->cause2 cause3 Potential Cause 3: Plate Edge Effects problem->cause3 solution1 Solution: - Ensure homogenous cell suspension - Pipette carefully and consistently cause1->solution1 solution2 Solution: - Use appropriate solvent (DMSO) - Mix thoroughly on a plate shaker cause2->solution2 solution3 Solution: - Avoid using outer wells - Fill outer wells with sterile PBS cause3->solution3

References

Optimizing YM-08 Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of YM-08 for various in vitro assays. This compound is a blood-brain barrier-permeable inhibitor of Heat Shock Protein 70 (Hsp70), showing potential in research areas such as neurodegenerative diseases and cancer.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone involved in protein folding and stability.[1][2] In the context of neurodegenerative diseases, such as Alzheimer's, this compound has been shown to selectively reduce levels of pathogenic and phosphorylated tau protein in brain slices.[3][4][5] It is a derivative of MKT-077 with improved blood-brain barrier permeability.[1][3] this compound is also investigated for its potential in cancer therapy due to the role of Hsp70 in tumor cell survival and apoptosis.[1][2]

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. Based on available data for related compounds and its known targets, a broad starting range of 10 nM to 100 µM is recommended for initial dose-response experiments. For its inhibitory effect on SIRT2, an IC50 of 19.9 μM has been reported.[6] For its predecessor, MKT-077, and a related compound, YM-155, IC50 values in cancer cell lines have been observed in the nanomolar to low micromolar range.[7] Therefore, a logarithmic dilution series within this range is advisable to determine the optimal concentration for your specific experimental setup.

Q3: In what solvent should I dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. Always ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is the expected effect of this compound on tau protein levels?

A4: this compound, as an Hsp70 inhibitor, is expected to promote the degradation of tau protein.[8] Hsp70 is involved in the stabilization of tau; its inhibition can lead to the ubiquitination and subsequent proteasomal degradation of tau.[8] Therefore, you would anticipate a decrease in total and phosphorylated tau levels upon treatment with this compound, which can be assessed by techniques such as Western blotting.

Q5: Are there any known off-target effects of this compound?

A5: this compound has been reported to be an inhibitor of SIRT2 with an IC50 of 19.9 μM.[6] As with any small molecule inhibitor, off-target effects are possible and should be considered when interpreting results. It is advisable to include appropriate controls in your experiments to account for potential off-target activities.

Data Presentation: this compound and Related Compound Activity

The following table summarizes known IC50 values for this compound and a structurally related Hsp70 inhibitor, YM-155, to provide a reference for concentration selection.

CompoundTarget/AssayCell Line(s)IC50 ValueReference
This compound SIRT2 Inhibition-19.9 µM[6]
YM-155 Survivin InhibitionPC-3, PPC-1Not specified[9]
YM-155 Cytotoxicity6 Neuroblastoma cell lines8 - 212 nM[7]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/CCK-8)

This protocol is a general guideline for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent[10]

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[10] Measure the absorbance at 450 nm.[10]

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. After incubation, add 100 µL of solubilization solution and incubate overnight. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Western Blot for Tau Reduction

This protocol describes how to assess changes in total and phosphorylated tau levels following this compound treatment.

Materials:

  • Cells cultured in 6-well plates

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-total Tau, anti-phospho-Tau, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound (and controls) for the chosen time period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of total and phosphorylated tau to a loading control like GAPDH or β-actin.

Protocol 3: Apoptosis Assay (Annexin V Staining)

This protocol allows for the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells cultured in 6-well plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of this compound - Concentration too low: The concentration used may be below the effective range for the specific cell line. - Incubation time too short: The effect may take longer to manifest. - Compound degradation: Improper storage or handling of this compound.- Perform a broader dose-response experiment (e.g., from 10 nM to 100 µM). - Conduct a time-course experiment (e.g., 24, 48, 72 hours). - Ensure this compound is stored correctly (typically at -20°C) and prepare fresh dilutions for each experiment.
High variability between replicates - Inconsistent cell seeding: Uneven cell numbers across wells. - Precipitation of this compound: The compound may precipitate in the culture medium at higher concentrations. - Edge effects in multi-well plates: Evaporation from outer wells can concentrate the compound.- Ensure a homogenous cell suspension before seeding and be precise with pipetting. - Visually inspect the medium for any precipitation after adding this compound. If precipitation occurs, try preparing intermediate dilutions in serum-free medium before adding to the final culture. Consider using a lower top concentration.[11] - Avoid using the outermost wells of the plate for critical samples. Fill them with sterile PBS or medium.
High background in apoptosis assay - Harsh cell handling: Over-trypsinization or excessive centrifugation can damage cells. - High DMSO concentration: The final DMSO concentration may be too high, causing toxicity.- Handle cells gently during harvesting and washing steps. - Ensure the final DMSO concentration is ≤ 0.1%.
Unexpected cell toxicity in controls - DMSO toxicity: The vehicle control shows significant cell death. - Contamination: Bacterial or fungal contamination in the cell culture.- Verify that the final DMSO concentration is not exceeding 0.1% and that the DMSO is of high purity. - Regularly check cultures for signs of contamination.

Visualizing Key Pathways and Workflows

Hsp70_Tau_Pathway cluster_0 Normal Tau Homeostasis cluster_1 Tauopathy cluster_2 Effect of this compound Soluble Tau Soluble Tau Microtubule Stabilization Microtubule Stabilization Soluble Tau->Microtubule Stabilization Binds to Hsp70 Hsp70 Soluble Tau->Hsp70 Interacts with Tau Degradation Tau Degradation Hsp70->Tau Degradation Facilitates Aggregated Tau Pathogenic Tau Aggregation Neuronal Dysfunction Neuronal Dysfunction Aggregated Tau->Neuronal Dysfunction Leads to Soluble Tau_p Hyperphosphorylated Soluble Tau Soluble Tau_p->Aggregated Tau This compound This compound Hsp70_inhibited Hsp70 This compound->Hsp70_inhibited Inhibits Tau Degradation_enhanced Enhanced Tau Degradation Hsp70_inhibited->Tau Degradation_enhanced Promotes Aggregated Tau_p Pathogenic Tau Aggregation Tau Degradation_enhanced->Aggregated Tau_p Reduces

Caption: Hsp70-Tau signaling pathway and the effect of this compound.

Concentration_Optimization_Workflow start Start: Define Cell Line and Assay broad_range Broad-Range Dose-Response (e.g., 10 nM - 100 µM) start->broad_range viability_assay Perform Cell Viability Assay (e.g., MTT/CCK-8) broad_range->viability_assay determine_ic50 Determine IC50 and Non-Toxic Concentration Range viability_assay->determine_ic50 narrow_range Narrow-Range Dose-Response (around IC50) determine_ic50->narrow_range specific_assay Perform Specific Assay (e.g., Western Blot for Tau) narrow_range->specific_assay time_course Time-Course Experiment (e.g., 24, 48, 72h) specific_assay->time_course optimal_conditions Determine Optimal Concentration and Incubation Time time_course->optimal_conditions

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Flowchart start Experiment Fails or Gives Inconsistent Results check_concentration Is the concentration range appropriate? start->check_concentration check_time Is the incubation time optimal? check_concentration->check_time Yes adjust_concentration Adjust concentration range (broader or narrower) check_concentration->adjust_concentration No check_solubility Is this compound precipitating? check_time->check_solubility Yes adjust_time Perform a time-course experiment check_time->adjust_time No check_controls Are controls behaving as expected? check_solubility->check_controls No adjust_solvent Prepare fresh dilutions; Consider intermediate dilution steps check_solubility->adjust_solvent Yes check_reagents Check cell health, reagents, and DMSO concentration check_controls->check_reagents No end_node Re-run Experiment check_controls->end_node Yes adjust_concentration->end_node adjust_time->end_node adjust_solvent->end_node check_reagents->end_node

Caption: Troubleshooting flowchart for this compound experiments.

References

Troubleshooting YM-08 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hsp70 activator, YM-08. The following information is designed to address common issues, particularly those related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable small molecule that functions as an activator of Heat Shock Protein 70 (Hsp70).[1][2] It is a structural analog of MKT-077 but is neutrally charged, which is suggested to contribute to its ability to cross the blood-brain barrier.[3][4][5] this compound binds to Hsp70 and is investigated for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer's disease, by promoting the degradation of proteins like tau.[3][4][5] It has also been studied for its anti-cancer activity.[1][2]

Q2: What are the known solvents and solubility limits for this compound?

This compound is a solid, yellow-orange powder.[1] Its solubility has been determined in Dimethyl Sulfoxide (DMSO). While specific quantitative data for other solvents is limited in publicly available literature, its formulation for in vivo studies suggests it has low aqueous solubility and requires co-solvents for use in physiological buffers.[4]

Data Presentation: this compound Solubility

SolventConcentrationNotes
DMSO50 mg/mL[1]High solubility. Recommended for preparing concentrated stock solutions.
Water100 µMStable for at least 8 hours at room temperature.[4]
PBSPoorExpected to have low solubility. Empirical testing is recommended.
EthanolPoorExpected to have low solubility. Can be used as a co-solvent.[4]
Cell Culture MediaLowProne to precipitation when diluted from a DMSO stock.

Q3: Is this compound stable in solution?

This compound has been shown to be relatively stable in water for at least 8 hours at a concentration of 100 µM.[4] However, like many small molecules, repeated freeze-thaw cycles of stock solutions should be avoided to prevent degradation. It is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C.

Troubleshooting Insolubility Issues

Q4: I'm observing a precipitate after diluting my this compound DMSO stock in cell culture media. What is happening?

This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[6] The rapid change in solvent polarity causes the compound to fall out of solution.

Q5: What are the initial steps to troubleshoot this compound precipitation?

If you observe a precipitate, consider the following immediate actions:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.5% or less, to minimize solvent toxicity to cells.

  • Gentle Warming: Pre-warming the aqueous solution (e.g., cell culture media or PBS) to 37°C can increase the solubility of this compound. However, avoid prolonged heating which may degrade the compound.

  • Sonication: Brief sonication in a water bath can help to break up and redissolve small particles of precipitate.

  • Vigorous Mixing: When adding the this compound DMSO stock to the aqueous solution, ensure rapid and thorough mixing to quickly disperse the compound and prevent localized high concentrations that can lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 367.49 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 367.49 g/mol * 1000 mg/g = 3.67 mg.

  • Weigh the this compound powder: Carefully weigh out the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution. The solution should be clear and free of visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Diluting this compound for Cell Culture Applications

This protocol provides a stepwise method for diluting a 10 mM this compound DMSO stock to a final working concentration in cell culture media, minimizing the risk of precipitation.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Prepare an Intermediate Dilution in DMSO (Recommended):

    • Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).

  • Prepare the Final Working Solution:

    • To prepare a 10 µM final working solution in 10 mL of cell culture medium, add 10 µL of the 1 mM intermediate stock to 9.99 mL of pre-warmed medium. This results in a final DMSO concentration of 0.1%.

  • Mixing Technique:

    • It is crucial to add the DMSO stock to the aqueous medium and not the other way around.

    • While gently vortexing or swirling the tube of pre-warmed medium, add the this compound intermediate stock dropwise to ensure rapid and uniform dispersion.

  • Final Inspection:

    • After mixing, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If the solution is clear, it is ready to be added to your cells.

Mandatory Visualizations

Hsp70_Tau_Pathway Hsp70-Mediated Tau Degradation Pathway Tau Tau Protein Misfolded_Tau Misfolded/Aggregated Tau Tau->Misfolded_Tau Hsp70_Complex Hsp70-Tau Complex Misfolded_Tau->Hsp70_Complex Binding Hsp70 Hsp70 Hsp70->Hsp70_Complex YM08 This compound YM08->Hsp70 Activates UPS Ubiquitin-Proteasome System (UPS) Hsp70_Complex->UPS Ubiquitination Autophagy Autophagy-Lysosome Pathway Hsp70_Complex->Autophagy Delivery to Lysosome Degraded_Tau Degraded Tau Fragments UPS->Degraded_Tau Autophagy->Degraded_Tau

Caption: Hsp70-mediated degradation of tau, activated by this compound.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start This compound Precipitation Observed Check_Stock Check Stock Solution (Clear? Stored correctly?) Start->Check_Stock Decision_Stock Stock OK? Check_Stock->Decision_Stock Check_Dilution Review Dilution Protocol Decision_Dilution Dilution Protocol OK? Check_Dilution->Decision_Dilution Decision_Stock->Check_Dilution Yes Prepare_New_Stock Prepare Fresh Stock Solution Decision_Stock->Prepare_New_Stock No Modify_Dilution Modify Dilution Technique: - Use intermediate dilution - Pre-warm media to 37°C - Add dropwise with mixing Decision_Dilution->Modify_Dilution No Test_Solubility Perform Solubility Test (Determine max soluble concentration) Decision_Dilution->Test_Solubility Yes Prepare_New_Stock->Check_Stock Modify_Dilution->Check_Dilution Lower_Concentration Lower Final Working Concentration Test_Solubility->Lower_Concentration End_Fail Issue Persists: Contact Technical Support Test_Solubility->End_Fail End_Success Precipitation Resolved Lower_Concentration->End_Success

Caption: Workflow for troubleshooting this compound precipitation issues.

References

How to reduce YM-08 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential off-target effects of the hypothetical small molecule inhibitor, YM-08.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target.[1][2] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational success from preclinical to clinical settings.[1] Minimizing off-target effects is crucial for obtaining reliable data and developing safe and effective therapies.[1]

Q2: How can I determine if the observed cellular phenotype is a result of this compound's off-target activity?

A2: Distinguishing on-target from off-target effects is a critical step in validating your experimental findings. A multi-faceted approach is recommended:

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another inhibitor that targets the same primary protein but has a different chemical structure.

  • Genetic Target Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target of this compound.[1][2] If the phenotype persists in the absence of the target protein, it is likely due to an off-target effect.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to its intended target within intact cells by measuring changes in the protein's thermal stability upon ligand binding.[1][3]

Q3: What are some initial steps to proactively minimize off-target effects in my experiments with this compound?

A3: A well-designed experimental plan can significantly reduce the impact of off-target effects:

  • Dose-Response Curve: Determine the lowest effective concentration of this compound that elicits the desired on-target effect by performing a dose-response experiment.

  • Use Control Compounds: Include a negative control (an inactive enantiomer or a structurally similar but inactive molecule) and a positive control (a well-characterized inhibitor of the same target) in your experiments.

  • Comprehensive Target Profiling: If not already known, profile this compound against a broad panel of kinases or other relevant protein families to identify potential off-targets.[1]

Troubleshooting Guides

Issue: Unexpected or inconsistent phenotypic results are observed across different cell lines treated with this compound.

  • Potential Cause: Cell-line specific expression of off-target proteins. The off-target profile of this compound may vary between cell lines due to differences in their proteomes.

  • Troubleshooting Steps:

    • Proteomic Analysis: Perform proteomic profiling of the cell lines to identify differences in protein expression that might correlate with the observed phenotypes.

    • Target Engagement in Different Cell Lines: Use CETSA to confirm that this compound is engaging its intended target across all cell lines.

    • Cross-Reference with Off-Target Databases: Compare the proteomic data with known off-target interaction databases to identify potential unintended targets of this compound in specific cell lines.

Issue: The observed phenotype does not correlate with the known function of the intended target of this compound.

  • Potential Cause: The phenotype is a result of this compound binding to an unknown off-target or modulating a different signaling pathway.

  • Troubleshooting Steps:

    • Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to characterize the cellular effects of this compound in more detail.[2]

    • Chemical Proteomics: Employ chemical proteomics approaches to identify the full spectrum of proteins that this compound interacts with within the cell.[4]

    • Pathway Analysis: Use bioinformatics tools to analyze the potential signaling pathways affected by the identified off-targets.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the direct binding of this compound to its intended target in a cellular context.[1]

Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations or a vehicle control for a specified duration.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heating Gradient: Aliquot the cell lysates and expose them to a temperature gradient (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.

Protocol 2: Kinase Selectivity Profiling

Objective: To identify the on- and off-target kinases of this compound.[1]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and perform serial dilutions to create a range of concentrations.

  • Assay Setup: In a multi-well plate, add a panel of recombinant kinases, their specific substrates, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control to the wells.

  • Kinase Reaction: Incubate the plates to allow the kinase reaction to proceed.

  • Detection: Measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

  • Data Analysis: Calculate the IC50 values for each kinase to determine the selectivity profile of this compound.

Kinase TargetThis compound IC50 (nM)Control Inhibitor IC50 (nM)
Primary Target A 15 12
Off-Target B250>10,000
Off-Target C800>10,000
Off-Target D>10,00050

This is an example data table. Actual results will vary.

Visualizations

Off_Target_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Experimental Validation cluster_2 Target Engagement Confirmation cluster_3 Off-Target Identification cluster_4 Conclusion phenotype Unexpected or Inconsistent Phenotype with this compound dose_response Confirm Lowest Effective Dose phenotype->dose_response unrelated_inhibitor Test Structurally Unrelated Inhibitor phenotype->unrelated_inhibitor genetic_validation Genetic Knockdown/Knockout of Target phenotype->genetic_validation cetsa Perform Cellular Thermal Shift Assay (CETSA) unrelated_inhibitor->cetsa on_target Phenotype is On-Target unrelated_inhibitor->on_target Phenotype Mimicked genetic_validation->cetsa genetic_validation->on_target Phenotype Abolished off_target Phenotype is Off-Target genetic_validation->off_target Phenotype Persists profiling Kinase/Proteome Profiling cetsa->profiling chem_proteomics Chemical Proteomics profiling->chem_proteomics chem_proteomics->off_target

Caption: Workflow for troubleshooting unexpected phenotypes.

Signaling_Pathway_Deconvolution cluster_0 This compound Treatment cluster_1 Cellular Targets cluster_2 Downstream Signaling cluster_3 Observed Phenotype YM08 This compound OnTarget Primary Target YM08->OnTarget OffTarget Off-Target YM08->OffTarget OnPathway Intended Pathway OnTarget->OnPathway OffPathway Unintended Pathway OffTarget->OffPathway Phenotype Cellular Response OnPathway->Phenotype OffPathway->Phenotype

Caption: Deconvolution of on- and off-target signaling pathways.

References

Technical Support Center: Improving the Bioavailability of YM-08

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the bioavailability of YM-08, a blood-brain barrier permeable inhibitor of Heat Shock Protein 70 (Hsp70) and SIRT2. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a neutral analog of the Hsp70 inhibitor MKT-077, specifically designed for improved blood-brain barrier (BBB) penetration.[1] It functions as an inhibitor of Hsp70 and SIRT2.[2] Key physicochemical properties are summarized in the table below.

Q2: What is the primary bioavailability challenge with this compound?

The primary challenge is not necessarily poor aqueous solubility, but rather its rapid metabolism. This compound has a very short half-life of less than three minutes in mouse liver microsome assays, indicating extensive first-pass metabolism. This rapid breakdown is a significant hurdle for achieving sustained therapeutic concentrations, particularly via oral administration. While designed for brain penetration, strategies to protect the molecule from metabolic degradation are crucial for improving its overall bioavailability.

Q3: Has the oral bioavailability of this compound been determined?

Currently, there is no publicly available data on the oral bioavailability of this compound. Preclinical studies have primarily utilized intravenous (i.v.) or intraperitoneal (i.p.) administration to characterize its pharmacokinetic profile and efficacy.[1]

Q4: What are the known pharmacokinetic parameters of this compound in preclinical models?

Pharmacokinetic studies in CD1 mice following a single intravenous injection have shown that this compound successfully crosses the blood-brain barrier and maintains a brain-to-plasma (B/P) ratio of approximately 0.25 for at least 18 hours.[1] Further details are provided in the data tables below.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
Low or no detectable this compound in brain tissue after i.v. administration. 1. Incorrect formulation: this compound has limited solubility in simple aqueous solutions.1. Use the recommended formulation: 30% water, 5% Cremophor, 5% ethanol (B145695), and 60% phosphate-buffered saline (PBS) for intravenous injection.[1] this compound is reported to be insoluble in saline or 10% DMSO/saline at 20 mg/kg.[1]
2. Rapid metabolism: this compound is quickly metabolized by liver microsomes.2. Ensure rapid tissue harvesting and processing after administration to minimize ex vivo degradation. Consider co-administration with a metabolic inhibitor in exploratory studies, though this will alter the intrinsic pharmacokinetic profile.
3. Inaccurate bioanalytical method: The method for quantifying this compound may lack sensitivity or be prone to interference.3. Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma and brain homogenates.[3][4][5][6]
High variability in pharmacokinetic data between animals. 1. Inconsistent administration: Variability in injection speed or volume can affect initial drug distribution.1. Standardize the administration protocol, ensuring consistent injection volumes and rates for all animals.
2. Differences in animal physiology: Age, sex, and health status of the animals can influence drug metabolism and distribution.2. Use a homogenous group of animals for your studies and report their specific characteristics.
This compound appears inactive in cell-based or in vivo models. 1. Insufficient concentration at the target site: This could be due to poor bioavailability, rapid metabolism, or inefficient transport into the target cells or tissue.1. For in vivo studies, confirm brain and plasma concentrations of this compound. For cell-based assays, ensure the compound is soluble in the culture medium and used at an appropriate concentration.
2. Degradation of the compound: this compound may be unstable under certain experimental conditions.2. This compound is reported to be relatively stable in water for at least 8 hours at room temperature.[1] However, stability in other buffers or media should be confirmed.
Difficulty in achieving desired oral bioavailability. 1. Extensive first-pass metabolism: As indicated by microsomal stability assays, this is a major barrier.1. Explore formulation strategies designed to bypass or reduce first-pass metabolism, such as lymphatic targeting formulations or co-administration with metabolic inhibitors.[7][8]
2. Poor aqueous solubility: While not the primary issue, solubility can still impact dissolution and absorption.2. Consider nanoparticle formulations (e.g., solid lipid nanoparticles, polymeric nanoparticles) to enhance solubility and dissolution rate.[9][10]

Quantitative Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₉H₁₇N₃OS₂[11]
Molecular Weight367.49 g/mol [11]
SolubilitySoluble in DMSO[11]
Stability in WaterStable for at least 8 hours at room temperature (100 μM)[1]
Microsomal Stability (Mouse Liver)t₁/₂ < 3 minutes
Table 2: Pharmacokinetic Parameters of this compound in CD1 Mice (Single i.v. Injection)
ParameterValueReference
Brain Tissue
Cₘₐₓ~4 µg/g
t₁/₂6.8 hours
AUCᵢₙ𝒻260 ng·h/g
Plasma
Brain/Plasma Ratio (at 18 hours)~0.25[1]

Note: The detailed plasma pharmacokinetic parameters were not explicitly provided in the primary reference.

Experimental Protocols

In Vivo Administration of this compound in Mice (Intravenous)

Objective: To assess the pharmacokinetic profile and central nervous system penetration of this compound.

Materials:

  • This compound

  • Vehicle solution: 30% sterile water for injection, 5% Cremophor EL, 5% ethanol, 60% sterile phosphate-buffered saline (PBS)

  • CD1 mice (age and sex-matched)

  • Syringes and needles for intravenous injection

Procedure:

  • Prepare the this compound formulation by first dissolving the compound in ethanol and Cremophor EL, then adding the water and PBS. Ensure the final solution is clear and free of precipitates.

  • Administer the this compound formulation to the mice via a single tail vein injection. A typical dose used in studies is 6.6 mg/kg.[1]

  • At predetermined time points (e.g., 0.25, 1, 4, 8, 18, and 24 hours) post-injection, collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Immediately following blood collection, perfuse the mice with saline to remove blood from the tissues.

  • Harvest the brain and other tissues of interest.

  • Process the blood to separate plasma and store all samples at -80°C until analysis.

Analysis of this compound in Plasma and Brain Tissue by LC-MS/MS

Objective: To quantify the concentration of this compound in biological matrices.

Materials:

  • Plasma and brain tissue samples from the in vivo study

  • Acetonitrile (B52724)

  • Internal standard (a structurally similar compound not present in the samples)

  • Formic acid or acetic acid

  • High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • Perform a protein precipitation by adding a known volume of cold acetonitrile containing the internal standard to a specific volume of plasma.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Sample Preparation (Brain Tissue):

    • Thaw brain tissue on ice and weigh it.

    • Homogenize the tissue in a suitable buffer (e.g., PBS) to create a brain homogenate.

    • Perform protein precipitation on a known volume of the homogenate as described for plasma.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Separate this compound and the internal standard using a gradient elution on the C18 column. A typical mobile phase could consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[1]

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions for this compound will need to be optimized.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling Pathway

IGF1_HSP70_Signaling IGF1 IGF-I IGF1R IGF-I Receptor IGF1->IGF1R PI3K PI3K IGF1R->PI3K MAPK_pathway p44/p42 MAP Kinase Pathway IGF1R->MAPK_pathway Akt Akt PI3K->Akt Migration Osteoblast Migration Akt->Migration MAPK_pathway->Migration HSP70 Hsp70 HSP70->MAPK_pathway + (positive regulator) YM08 This compound YM08->HSP70

Caption: IGF-I signaling pathway in osteoblasts and the inhibitory action of this compound on Hsp70.

Experimental Workflow

YM08_PK_Workflow Formulation This compound Formulation (30% H₂O, 5% Cremophor, 5% EtOH, 60% PBS) Administration Intravenous Administration to CD1 Mice (6.6 mg/kg) Formulation->Administration Sampling Blood and Brain Tissue Collection (Multiple Time Points) Administration->Sampling Plasma_Prep Plasma Preparation (Protein Precipitation) Sampling->Plasma_Prep Brain_Prep Brain Tissue Preparation (Homogenization & Protein Precipitation) Sampling->Brain_Prep Analysis LC-MS/MS Quantification Plasma_Prep->Analysis Brain_Prep->Analysis Data_Processing Pharmacokinetic Analysis (Cₘₐₓ, t₁/₂, AUC, B/P Ratio) Analysis->Data_Processing

Caption: Workflow for pharmacokinetic analysis of this compound in mice.

Logical Relationship: Strategies to Improve Oral Bioavailability

Oral_Bioavailability_Strategies YM08_Oral This compound (Oral Administration) Low_Bioavailability Low Oral Bioavailability YM08_Oral->Low_Bioavailability First_Pass High First-Pass Metabolism Low_Bioavailability->First_Pass Poor_Solubility Potential Poor Aqueous Solubility Low_Bioavailability->Poor_Solubility Strategies Formulation Strategies First_Pass->Strategies Poor_Solubility->Strategies Nanoparticles Nanoparticle Formulations (e.g., SLN, Polymeric NP) Strategies->Nanoparticles Lymphatic_Targeting Lymphatic Targeting (e.g., Lipid-based formulations) Strategies->Lymphatic_Targeting Metabolic_Inhibitors Co-administration with Metabolic Inhibitors Strategies->Metabolic_Inhibitors Improved_Bioavailability Improved Oral Bioavailability Nanoparticles->Improved_Bioavailability Lymphatic_Targeting->Improved_Bioavailability Metabolic_Inhibitors->Improved_Bioavailability

Caption: Potential strategies to overcome challenges in the oral bioavailability of this compound.

References

YM-08 Experimental Variability and Reproducibility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YM-08. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to experimental variability and reproducibility when working with the novel immunomodulatory agent, this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in our in vitro assays with this compound. What are the potential causes?

A1: Batch-to-batch variability is a common issue in experimental biology. For a compound like this compound, this can stem from several factors:

  • Compound Stability and Storage: Ensure that all batches of this compound are stored under identical, manufacturer-recommended conditions. Improper storage can lead to degradation of the compound.

  • Reagent Quality: The quality and lot number of critical reagents, such as cell culture media, serum, and cytokines, can introduce variability. It is advisable to qualify new lots of reagents before use in critical experiments.[1]

  • Cell Line Integrity: Genetic drift, mycoplasma contamination, or changes in passage number can alter cellular responses to this compound. Regularly authenticate cell lines and use cells within a consistent and low passage number range.

  • Assay Conditions: Minor variations in incubation times, cell seeding densities, and instrument calibration can lead to significant differences in results. Strict adherence to a detailed standard operating procedure (SOP) is crucial.[1]

Q2: Our in vivo studies with this compound are showing inconsistent tumor growth inhibition. How can we improve reproducibility?

A2: In vivo experiments are inherently more complex and prone to variability. To improve reproducibility:

  • Animal Health and Husbandry: Ensure that all animals are of a similar age, weight, and health status. Variations in the microbiome can also influence therapeutic responses.

  • Tumor Implantation: Standardize the number of cells, injection volume, and anatomical location for tumor implantation.

  • Drug Formulation and Administration: Prepare the this compound formulation consistently and verify its stability. The route and frequency of administration must be uniform across all experimental groups.

  • Blinding and Randomization: Implement blinding for tumor measurements and cage-side observations, and randomize animals into treatment groups to minimize bias.

Q3: What is the known mechanism of action for this compound, and how might this contribute to experimental variability?

A3: this compound is a novel immunomodulatory drug (IMiD) that is understood to function primarily through the modulation of the NF-κB and MAPK signaling pathways, leading to downstream effects on cytokine production and T-cell co-stimulation.[2][3] Variability can arise from:

  • Cell-Type Specific Effects: The expression levels of this compound's target proteins and downstream signaling components can vary significantly between different cell lines and primary cell types, leading to diverse responses.

  • Complex Downstream Effects: As this compound affects multiple pathways, the net effect can be highly sensitive to the specific cellular context and microenvironment.[2][4][5]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Potential Cause Troubleshooting Step Expected Outcome
Inaccurate Drug Concentration Verify stock solution concentration and perform serial dilutions carefully. Use calibrated pipettes.Consistent and expected dose-response curves.
Cell Seeding Density Variation Optimize and standardize cell seeding density. Ensure even cell distribution in multi-well plates.Reduced well-to-well and plate-to-plate variability.
Metabolic Activity Fluctuation Ensure cells are in the logarithmic growth phase at the time of treatment.More consistent assay readouts.
Assay Reagent Issues Check the expiration date and proper storage of viability assay reagents (e.g., MTT, CellTiter-Glo).Reliable and reproducible signal generation.
Issue 2: Poor Reproducibility in Cytokine Release Assays
Potential Cause Troubleshooting Step Expected Outcome
Pre-analytical Variability Standardize sample collection, processing, and storage procedures. Avoid multiple freeze-thaw cycles.Preservation of cytokine integrity and reduced variability.
Assay Kit Performance Use a high-quality, validated ELISA or multiplex assay kit. Run standard curves and quality controls on every plate.Accurate and precise cytokine quantification.
Cell Stimulation Inconsistency Ensure consistent stimulation of cells (e.g., with LPS or anti-CD3/CD28) across experiments.Uniform baseline and stimulated cytokine levels.
Matrix Effects If using complex biological samples, perform spike and recovery experiments to assess for matrix interference.Accurate measurement of cytokines in the sample matrix.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.

Protocol 2: T-Cell Co-stimulation and IL-2 Production Assay
  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).

  • Treatment and Stimulation: Wash the coated plate with PBS. Add 1 x 10^5 T-cells per well along with a soluble anti-CD28 antibody (e.g., 1 µg/mL). Add this compound at various concentrations.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • IL-2 Measurement: Quantify the amount of IL-2 in the supernatant using a validated ELISA kit according to the manufacturer's instructions.

Visualizations

YM08_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor IKK IKK Receptor->IKK Activates MEK MEK Receptor->MEK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Gene_Expression Gene Expression (Cytokines, etc.) NF-κB->Gene_Expression Promotes ERK ERK MEK->ERK Activates ERK->Gene_Expression Promotes

Caption: Simplified signaling pathway of this compound.

Troubleshooting_Workflow Start Experiment Yields Variable Results Identify_Problem Identify the specific problem area Start->Identify_Problem List_Causes List all potential causes Identify_Problem->List_Causes Collect_Data Collect data on the easiest explanations first List_Causes->Collect_Data Eliminate_Causes Eliminate potential causes Collect_Data->Eliminate_Causes Experiment_Check Design and run experiments to test remaining causes Eliminate_Causes->Experiment_Check Identify_Cause Identify the root cause Experiment_Check->Identify_Cause Solve_Reproduce Solve the problem and reproduce results Identify_Cause->Solve_Reproduce

Caption: A logical workflow for troubleshooting experimental variability.

References

Technical Support Center: Degradation of YM-08 in Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM-08. The information is designed to address specific issues related to the degradation of this compound that may be encountered during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimentation with this compound.

Issue 1: Rapid Loss of this compound in in vitro cellular or microsomal assays.

  • Question: Why is my this compound compound rapidly disappearing in my in vitro experiment, especially when using liver microsomes?

  • Answer: this compound is known to be rapidly metabolized, primarily by cytochrome P450 enzymes in liver microsomes. The benzothiazole (B30560) and pyridine (B92270) ring systems of this compound are susceptible to oxidation, leading to a very short half-life of approximately 2-4 minutes in human liver microsomes.[1] This rapid metabolic degradation is the most likely cause of its disappearance in such assays.

    Troubleshooting Steps:

    • Confirm Metabolic Instability: Run a microsomal stability assay to determine the intrinsic clearance of your specific batch of this compound.

    • Include Negative Controls: Perform control experiments without the NADPH regenerating system to distinguish between metabolic and non-metabolic degradation.

    • Shorten Incubation Times: Adjust your experimental protocol to use shorter incubation times to capture the activity of the parent compound before significant metabolism occurs.

    • Consider CYP Inhibitors: If experimentally permissible, co-incubate with known broad-spectrum cytochrome P450 inhibitors to confirm that the degradation is enzyme-mediated.

Issue 2: Inconsistent results or loss of activity of this compound in aqueous buffers.

  • Question: I'm observing variable results with this compound in my aqueous assay buffer. Could the compound be unstable?

  • Answer: While this compound has been reported to be stable in aqueous media for at least 8 hours at room temperature, the pH of your buffer could potentially influence its stability over longer periods. Benzothiazole derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions.

    Troubleshooting Steps:

    • pH Optimization: Determine the optimal pH for your experiment where this compound exhibits maximum stability. It is advisable to maintain the pH of your aqueous solutions within a neutral range (e.g., pH 6.5-7.5) unless your experimental design requires otherwise.

    • Fresh Solution Preparation: Prepare fresh stock solutions of this compound before each experiment to minimize the risk of degradation over time.

    • Solubility Check: Ensure that this compound is fully dissolved in your buffer system, as precipitation could be misinterpreted as degradation.

Issue 3: Potential for photodegradation of this compound during experiments.

  • Question: My experiments with this compound are conducted under laboratory lighting. Could the compound be sensitive to light?

  • Answer: Benzothiazole derivatives can be susceptible to photodegradation upon exposure to UV or even ambient light.[2] This can lead to the formation of various degradation products and a decrease in the concentration of the active compound.

    Troubleshooting Steps:

    • Protect from Light: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.

    • Minimize Light Exposure: Conduct experimental manipulations in a darkened room or under yellow light whenever possible.

    • Photostability Testing: If photosensitivity is a major concern, perform a formal photostability study by exposing a solution of this compound to a controlled light source and analyzing for degradation over time.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is rapid metabolism through oxidation, particularly on the benzothiazole and pyridine ring systems, when exposed to liver microsomes.[1] This results in a very short metabolic half-life.

Q2: How can I assess the metabolic stability of my this compound sample?

A2: A microsomal stability assay is the standard method to assess the metabolic stability of a compound like this compound. This involves incubating the compound with liver microsomes and an NADPH regenerating system, and then quantifying the disappearance of the parent compound over time using analytical techniques like LC-MS/MS.

Q3: Is this compound susceptible to hydrolysis?

Q4: What are the best practices for storing this compound solutions?

A4: For short-term storage, aqueous solutions of this compound should be kept at 4°C and protected from light. For long-term storage, it is advisable to store this compound as a solid at -20°C or as a stock solution in an anhydrous organic solvent like DMSO at -20°C or -80°C.

Q5: How does the degradation of this compound affect its activity as an Hsp70 inhibitor?

A5: Degradation of this compound, particularly the oxidation of its benzothiazole and pyridine rings, will likely alter its chemical structure and, consequently, its ability to bind to and inhibit Hsp70. This can lead to a loss of its intended biological activity, such as the reduction of tau levels.

Quantitative Data on this compound Degradation

While specific quantitative data for this compound degradation under various conditions is not extensively published, the following tables provide a template for the types of data researchers should aim to generate to understand the stability profile of their compound.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

Time (minutes)% Remaining this compound (Mean ± SD)
0100
2Data to be determined
5Data to be determined
10Data to be determined
30Data to be determined
60Data to be determined
Calculated Half-life (t½) ~2-4 minutes [1]

Table 2: pH Stability of this compound in Aqueous Buffer at Room Temperature (24 hours)

pH% Remaining this compound (Mean ± SD)
3Data to be determined
5Data to be determined
7.4Data to be determined
9Data to be determined

Table 3: Photostability of this compound in Aqueous Buffer (pH 7.4) at Room Temperature

Exposure Time (hours)% Remaining this compound (Light)% Remaining this compound (Dark Control)
0100100
1Data to be determinedData to be determined
4Data to be determinedData to be determined
8Data to be determinedData to be determined
24Data to be determinedData to be determined

Table 4: Thermal Stability of this compound in Aqueous Buffer (pH 7.4) for 24 hours

Temperature (°C)% Remaining this compound (Mean ± SD)
4Data to be determined
25 (Room Temp)Data to be determined
37Data to be determined
50Data to be determined

Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay

This protocol provides a general procedure for assessing the metabolic stability of this compound using liver microsomes.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Prepare a 1 mg/mL stock solution of liver microsomes in phosphate buffer.

    • Prepare a 1 mM stock solution of this compound in DMSO.

  • Incubation:

    • In a microcentrifuge tube, add the liver microsome solution to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Add the this compound stock solution to the microsome mixture to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

    • For the negative control, add phosphate buffer instead of the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sample Collection and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

    • Determine the half-life (t½) and intrinsic clearance (CLint) of the compound.

Visualizations

Metabolic_Degradation_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Output YM08_stock This compound Stock (in DMSO) Reaction_mix Reaction Mixture (this compound, Microsomes, Buffer) YM08_stock->Reaction_mix Microsomes Liver Microsomes Microsomes->Reaction_mix NADPH_system NADPH Regenerating System Incubate Incubate at 37°C Reaction_mix->Incubate Add NADPH System Quench Quench Reaction (Acetonitrile) Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Results Results: - % Remaining - Half-life (t½) - Intrinsic Clearance (CLint) LCMS->Results

Caption: Workflow for determining the metabolic degradation of this compound.

Hsp70_Signaling_Pathway cluster_stress Cellular Stress cluster_chaperone Hsp70 Chaperone Cycle cluster_inhibition Inhibition by this compound cluster_pathways Downstream Signaling Pathways Stress Stress (e.g., heat shock, oxidative stress) Unfolded_Protein Misfolded/Aggregated Proteins (e.g., Tau) Stress->Unfolded_Protein Hsp70 Hsp70 Refolding Protein Refolding/ Degradation Hsp70->Refolding Facilitates PI3K_AKT PI3K/AKT/mTOR Pathway Hsp70->PI3K_AKT Regulates MEK_ERK MEK/ERK Pathway Hsp70->MEK_ERK Regulates Apoptosis Apoptosis Hsp70->Apoptosis Inhibits Unfolded_Protein->Hsp70 Binds to Tau_Reduction Tau Reduction Refolding->Tau_Reduction Leads to YM08 This compound YM08->Hsp70 Inhibits PI3K_AKT->Tau_Reduction MEK_ERK->Tau_Reduction

Caption: Simplified signaling pathway of Hsp70 and its inhibition by this compound.

References

Interpreting unexpected results with YM-08

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for interpreting unexpected results when using YM-08 in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected reduction in phosphorylated tau levels. What are the possible reasons?

A1: Several factors could contribute to a lack of efficacy. Consider the following:

  • Suboptimal Concentration: The effective concentration of this compound can vary between cell lines or experimental systems. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.

  • Compound Stability: this compound, like many small molecules, can be sensitive to storage conditions and handling. Ensure that the compound has been stored correctly, and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Cellular Health: The health and confluence of your cells can impact their response to treatment. Ensure your cells are healthy and in the logarithmic growth phase.

  • Assay Sensitivity: The method used to detect changes in tau phosphorylation may not be sensitive enough. Validate your antibody and consider using a more sensitive detection method.

Q2: I am observing significant cytotoxicity or a decrease in cell viability at concentrations where I expect to see tau reduction. Is this normal?

A2: While this compound is designed to be less toxic than its parent compound, MKT-077, cytotoxicity can still occur, especially at higher concentrations. Potential causes include:

  • Off-Target Effects: this compound inhibits both SIRT2 and Hsp70. These proteins have broad roles in cellular processes, and their inhibition can lead to off-target effects and cytotoxicity. For instance, inhibition of Hsp70 can interfere with cellular stress responses and protein folding homeostasis.

  • Mitochondrial Toxicity: The parent compound of this compound, MKT-077, has been reported to have mitochondrial toxicity. It is possible that this compound retains some of this activity, which could lead to decreased cell viability. Consider performing a mitochondrial function assay to investigate this.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically ≤ 0.1%).

Q3: My in vivo results with this compound are not consistent with my in vitro findings. What could be the issue?

A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development. Several factors could be at play:

  • Pharmacokinetics and Bioavailability: While this compound is designed to be brain-penetrant, its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), can influence its efficacy in vivo. The dosage and administration route may need to be optimized.

  • Toxicity in Animal Models: The parent compound, MKT-077, has shown general toxicity and weight loss in animal models.[1][2][3] If you observe similar effects with this compound, it could impact the experimental outcomes. Careful monitoring of animal health is crucial.

  • Model-Specific Differences: The complexity of the in vivo environment can lead to different outcomes compared to a simplified in vitro system. The specific animal model used and its disease progression can also affect the results.

Troubleshooting Guide

Unexpected Result 1: High Variability Between Replicates
  • Possible Cause: Inconsistent compound concentration, variations in cell seeding density, or pipetting errors.

  • Recommended Action:

    • Ensure complete solubilization of this compound in your stock solution.

    • Use a calibrated pipette and consistent pipetting technique.

    • Ensure uniform cell seeding across all wells.

    • Include a higher number of replicates to improve statistical power.

Unexpected Result 2: Altered Cellular Metabolism (e.g., changes in glycolysis or mitochondrial respiration)
  • Possible Cause: Inhibition of SIRT2, which is known to play a role in regulating cellular metabolism.

  • Recommended Action:

    • Measure key metabolic indicators such as lactate (B86563) production and oxygen consumption rate to confirm a metabolic shift.

    • Consider if this metabolic change is a direct on-target effect or an off-target effect.

    • Correlate the metabolic changes with the observed phenotype (e.g., tau reduction, cytotoxicity).

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueReference
SIRT2 IC5019.9 µM[4][5]
Hsp72 Binding (KD)~4 µM[6]
Hsc70NBD Binding (KD)~2.3 µM[6]

Table 2: Hypothetical Dose-Response of this compound on Tau Phosphorylation and Cell Viability

This compound Concentration (µM)Phospho-Tau Reduction (%)Cell Viability (%)
0 (Vehicle)0100
11598
54595
106085
207560
508030

Experimental Protocols

In Vitro Protocol: Assessment of Tau Phosphorylation in a Neuronal Cell Line
  • Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of dilutions in your cell culture medium to achieve the desired final concentrations.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated tau (e.g., AT8, PHF-1) and total tau.

    • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the ratio of phosphorylated tau to total tau.

In Vivo Protocol: General Guidance for a Tauopathy Mouse Model
  • Dosing: The optimal in vivo dose for this compound has not been definitively established in publicly available literature. Therefore, a dose-finding study is recommended. Based on studies with similar compounds, a starting dose in the range of 5-50 mg/kg administered via oral gavage or intraperitoneal injection could be considered.

  • Animal Model: Utilize a relevant transgenic mouse model of tauopathy (e.g., PS19, rTg4510).

  • Treatment Regimen: Administer this compound or vehicle control to the mice for a specified period (e.g., 4-8 weeks).

  • Monitoring: Regularly monitor the animals for any signs of toxicity, including weight loss and behavioral changes.

  • Outcome Measures: At the end of the treatment period, assess behavioral outcomes (e.g., cognitive tests) and perform biochemical and histological analysis of brain tissue to measure levels of phosphorylated and total tau.

Mandatory Visualization

YM08_Signaling_Pathway cluster_upstream Upstream Stressors cluster_targets This compound Targets cluster_downstream Downstream Effects Cellular Stress Cellular Stress Hsp70 Hsp70 Cellular Stress->Hsp70 activates SIRT2 SIRT2 Tubulin Tubulin SIRT2->Tubulin deacetylates Metabolism Metabolism SIRT2->Metabolism regulates Tau Tau Hsp70->Tau chaperones Protein Folding Protein Folding Hsp70->Protein Folding assists Apoptosis Apoptosis Hsp70->Apoptosis inhibits Pathogenic Tau Aggregates Pathogenic Tau Aggregates Tau->Pathogenic Tau Aggregates YM08 This compound YM08->SIRT2 inhibits YM08->Hsp70 inhibits

Caption: Signaling pathways inhibited by this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Concentration Is the this compound concentration optimal? Start->Check_Concentration Check_Stability Is the compound stable? Check_Concentration->Check_Stability Yes Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Cell_Health Are the cells healthy? Check_Stability->Check_Cell_Health Yes Fresh_Compound Use Freshly Prepared Compound Check_Stability->Fresh_Compound No Check_Off_Target Could it be an off-target effect? Check_Cell_Health->Check_Off_Target Yes Assess_Viability Assess Cell Viability (e.g., MTT assay) Check_Cell_Health->Assess_Viability No Mito_Tox_Assay Perform Mitochondrial Toxicity Assay Check_Off_Target->Mito_Tox_Assay Yes End_Further_Investigate Further Investigation Needed Check_Off_Target->End_Further_Investigate No End_Success Problem Resolved Dose_Response->End_Success Fresh_Compound->End_Success Assess_Viability->End_Further_Investigate Mito_Tox_Assay->End_Further_Investigate

Caption: Troubleshooting workflow for unexpected results.

References

YM-08 negative control selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using YM-08, a novel small molecule inhibitor. The following information will help you select the appropriate negative controls for your experiments to ensure data integrity and accurate interpretation of results.

FAQs & Troubleshooting Guide

1. Question: What is the recommended negative control for this compound?

Answer: The ideal negative control for a small molecule inhibitor like this compound is a structurally similar but biologically inactive analog. This control helps to ensure that the observed effects are due to the specific inhibition of the target and not due to off-target effects or the chemical scaffold of the molecule. If a validated inactive analog is not available, a vehicle control (e.g., DMSO, the solvent used to dissolve this compound) is essential. For cellular assays, a non-treated or "mock" treated sample should also be included.

2. Question: My negative control is showing an unexpected phenotype. How do I troubleshoot this?

Answer: Unexpected activity in a negative control can arise from several sources. Here are some common causes and troubleshooting steps:

  • Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have biological effects at certain concentrations.

    • Troubleshooting: Perform a dose-response curve with the vehicle alone to determine the highest concentration that does not affect your experimental system. Ensure the final concentration in your experiments is below this threshold.

  • Off-Target Effects of the Control Compound: If you are using an inactive analog, it may have unexpected off-target effects.

    • Troubleshooting: Consult the literature for any known off-target effects of your control compound. Consider using an alternative negative control or multiple different controls to confirm your results.

  • Contamination: The control substance or your experimental system may be contaminated.

    • Troubleshooting: Use fresh, sterile stocks of your control and reagents. Regularly test your cell lines for mycoplasma contamination.

3. Question: How do I design my experiment to properly account for negative control responses?

Answer: A well-designed experiment should include multiple controls to isolate the specific effects of this compound. The following experimental design is recommended:

  • Untreated Group: This group receives no treatment and serves as a baseline for the health and behavior of your experimental system.

  • Vehicle Control Group: This group is treated with the same volume of the solvent used to dissolve this compound. This controls for any effects of the vehicle itself.

  • Inactive Analog Control Group (if available): This group is treated with a structurally similar but biologically inactive molecule at the same concentration as this compound. This is the most rigorous control for specificity.

  • This compound Treatment Group: This is your experimental group.

By comparing the response of the this compound treated group to the various control groups, you can more confidently attribute the observed effects to the specific action of this compound.

Experimental Protocols

Protocol 1: Determining the Optimal Vehicle Concentration

  • Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Vehicle Titration: Prepare a serial dilution of the vehicle (e.g., DMSO) in your cell culture medium. The concentration range should span from the final concentration you plan to use in your experiment down to a 1:10,000 dilution.

  • Treatment: Treat the cells with the different concentrations of the vehicle. Include an untreated control group.

  • Incubation: Incubate the cells for the same duration as your planned this compound experiment.

  • Assay: Perform your primary assay (e.g., cell viability, gene expression) to assess the effect of the vehicle at each concentration.

  • Analysis: Determine the highest concentration of the vehicle that does not cause a significant change in your assay readout compared to the untreated control. This is your maximum allowable vehicle concentration.

Protocol 2: Validating an Inactive Analog Control

  • Target Activity Assay: Use a direct biochemical or cellular assay that measures the activity of the intended target of this compound.

  • Treatment: Treat the system with this compound, the inactive analog, and a vehicle control at a range of concentrations.

  • Assay: Measure the target activity.

  • Analysis: Confirm that this compound inhibits the target activity in a dose-dependent manner, while the inactive analog has no significant effect on target activity, even at the highest concentration tested.

Quantitative Data Summary

Table 1: Example Data for Vehicle Control Optimization

Vehicle (DMSO) ConcentrationCell Viability (% of Untreated)Standard Deviation
0.01%99.8%2.1%
0.1%98.5%3.5%
0.5%95.2%4.2%
1.0%85.1%5.8%

Table 2: Example Data for Inactive Analog Validation

CompoundConcentrationTarget Inhibition (%)Standard Deviation
This compound1 µM92.3%4.7%
This compound10 µM98.1%2.3%
Inactive Analog1 µM2.1%1.5%
Inactive Analog10 µM3.5%2.0%
Vehicle (DMSO)0.1%0.5%1.2%

Visualizations

G cluster_experiment Experimental Groups cluster_readout Expected Outcome untreated Untreated baseline Baseline Activity untreated->baseline vehicle Vehicle Control vehicle->baseline Confirms no vehicle effect inactive Inactive Analog no_effect No Off-Target Effects inactive->no_effect Confirms scaffold has no effect ym08 This compound specific_effect Specific Inhibition ym08->specific_effect Observed experimental effect

Caption: Logical workflow for negative control selection in a this compound experiment.

G cluster_workflow Troubleshooting Workflow start Unexpected Negative Control Activity check_vehicle Is Vehicle Concentration Too High? start->check_vehicle check_off_target Does Inactive Analog Have Off-Target Effects? check_vehicle->check_off_target No optimize_vehicle Optimize Vehicle Concentration check_vehicle->optimize_vehicle Yes check_contamination Is There Contamination? check_off_target->check_contamination No select_new_control Select New Negative Control check_off_target->select_new_control Yes sterilize Use Sterile Reagents check_contamination->sterilize Yes end Problem Resolved check_contamination->end No optimize_vehicle->end select_new_control->end sterilize->end

Caption: A troubleshooting decision tree for unexpected negative control results.

Validation & Comparative

Validating the Cellular Target of YM-08: A Comparative Guide for Hsp70 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YM-08, a blood-brain barrier permeable Hsp70 inhibitor, with other notable Hsp70 inhibitors. The data presented herein is intended to assist researchers in validating the cellular target of this compound and in selecting the appropriate tool compound for their studies on Hsp70-related pathways in neurodegenerative diseases and cancer.

Executive Summary

This compound is a derivative of the Hsp70 inhibitor MKT-077, designed for improved central nervous system (CNS) penetrance. Its primary cellular target is the Heat Shock Protein 70 (Hsp70) family of molecular chaperones, which play a crucial role in protein homeostasis. Dysregulation of Hsp70 function is implicated in various diseases, including neurodegenerative disorders characterized by protein aggregation, such as Alzheimer's disease, and in the survival of cancer cells. This guide provides a comparative analysis of this compound with its parent compound MKT-077 and other well-characterized Hsp70 inhibitors, VER-155008 and JG-98, focusing on their binding affinities, cellular activities, and the experimental methodologies used for their validation.

Comparative Performance of Hsp70 Inhibitors

The following tables summarize the quantitative data for this compound and its alternatives, providing a clear comparison of their biochemical and cellular potencies.

Table 1: Hsp70 Binding Affinity

CompoundHsp70 Isoform(s)Assay MethodBinding Affinity (Kd or IC50)Reference
This compound Hsc70, Hsp72Biolayer Interferometry (BLI)KD: ~2-4 μM[1]
MKT-077Hsc70NMR TitrationKD: 1-10 μM[2]
VER-155008Hsp70, Hsc70, Grp78Fluorescence PolarizationKd: 0.3 μM (for Hsp70)[3][4]
JG-98Hsp70ELISAEC50: ~0.3-4 μM (cellular)[5][6]

Table 2: Cellular Activity

CompoundCell Line(s)AssayEndpointPotency (EC50, GI50, or IC50)Reference
This compound Cultured brain slicesTau ReductionReduction of phosphorylated tauLess potent than MKT-077[1]
MKT-077MCF7, MDA-MB-231Cell ViabilityGrowth InhibitionEC50: ~1 μM[7]
VER-155008BT474, MB-468, HCT116, HT29Cell ViabilityGrowth InhibitionGI50: 5.3-14.4 μM[4][8]
JG-98MDA-MB-231, MCF7, HeLaCell ViabilityGrowth InhibitionEC50: ~0.3-4 μM[5][9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

Hsp70 Chaperone Cycle and Inhibition

Hsp70_Cycle cluster_cycle Hsp70 Chaperone Cycle cluster_inhibition Inhibitor Action Unfolded_Protein Unfolded or Misfolded Protein Hsp70_ATP Hsp70-ATP (Low Affinity for Substrate) Unfolded_Protein->Hsp70_ATP binding Hsp70_ADP Hsp70-ADP-Substrate (High Affinity for Substrate) Hsp70_ATP->Hsp70_ADP ATP Hydrolysis (stimulated by Hsp40) Hsp70_ADP->Hsp70_ATP Nucleotide Exchange (stimulated by NEF) Folded_Protein Correctly Folded Protein Hsp70_ADP->Folded_Protein Substrate Release & Folding Hsp40 Hsp40 (co-chaperone) Hsp40->Hsp70_ATP NEF NEF (e.g., GrpE, Bag1) NEF->Hsp70_ADP YM08 This compound / MKT-077 / JG-98 (Allosteric Inhibitors) YM08->Hsp70_ADP Stabilizes ADP-bound state VER155008 VER-155008 (ATP-competitive Inhibitor) VER155008->Hsp70_ATP Blocks ATP binding Target_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Binding_Assay Binding Affinity Determination (e.g., BLI, FP, ELISA) Kd_IC50 Kd_IC50 Binding_Assay->Kd_IC50 Determine Kd / IC50 ATPase_Assay ATPase Activity Assay Inhibition_Confirmation Inhibition_Confirmation ATPase_Assay->Inhibition_Confirmation Confirm Mechanism CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Target_Engagement_Confirmation Target_Engagement_Confirmation CETSA->Target_Engagement_Confirmation Confirm Target Engagement in Cells Functional_Assay Functional Cellular Assay (e.g., Tau Reduction, Cell Viability) Cellular_Efficacy Cellular_Efficacy Functional_Assay->Cellular_Efficacy Determine Cellular Efficacy Hsp70_Inhibitor Test Compound (e.g., this compound) Hsp70_Inhibitor->Binding_Assay Hsp70_Inhibitor->ATPase_Assay Hsp70_Inhibitor->CETSA Hsp70_Inhibitor->Functional_Assay Purified_Hsp70 Purified Hsp70 Protein Purified_Hsp70->Binding_Assay Purified_Hsp70->ATPase_Assay Cells Cell Line or Primary Cells Cells->CETSA Cells->Functional_Assay

References

Comparative Guide: YM-155 vs. Shepherdin in Anti-Cancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct inhibitors of the anti-apoptotic protein survivin: YM-155 (Sepantronium Bromide) and Shepherdin. While both agents target the survivin pathway, a critical regulator of cell division and apoptosis, they do so through fundamentally different mechanisms. This document outlines their comparative performance in pre-clinical cancer models, details their mechanisms of action, and provides protocols for relevant assays.

Executive Summary

YM-155 is a small molecule inhibitor that has been extensively studied and is known to suppress the transcription of the BIRC5 gene, which encodes for survivin. In contrast, Shepherdin is a novel peptidomimetic engineered to disrupt the crucial protein-protein interaction between survivin and its chaperone, Heat shock protein 90 (Hsp90), leading to survivin's destabilization and degradation. While direct head-to-head quantitative comparisons in the same study are limited, available data allows for a thorough comparison of their efficacy and mechanisms in relevant cancer cell lines.

Data Presentation: Performance in Cell Viability Assays

The following table summarizes the inhibitory concentrations (IC50) of YM-155 in various cancer cell lines as reported in peer-reviewed literature. Data for Shepherdin is presented descriptively, as its mechanism often involves a rapid induction of cell death that is quantified by the percentage of apoptosis rather than a traditional IC50 curve.

CompoundCell LineAssay TypeIC50 Value (nM)Reference
YM-155 DU145 (Prostate Cancer)MTT Assay (72h)8.3[1]
PC3 (Prostate Cancer)MTT Assay (72h)3.3[1]
U251 (Glioblastoma)CCK-8 Assay9[2]
U87 (Glioblastoma)CCK-8 Assay16[2]
NGP (Neuroblastoma)Cytotoxicity Assay9[3]
CHLA-255 (Neuroblastoma)Cytotoxicity Assay8[3]
Shepherdin Various AML CellsFlow CytometryInduces high levels of apoptosis within 30 minutes at 75 µM
Glioblastoma CellsNot SpecifiedCauses complete loss of cell viability

Mechanisms of Action

The two compounds inhibit survivin function via distinct pathways, offering different strategic approaches to cancer therapy.

YM-155: Transcriptional Suppression of Survivin

YM-155 is recognized for its ability to inhibit the promoter activity of the BIRC5 gene, thereby reducing the transcription of survivin mRNA and subsequent protein expression.[4] This depletion of survivin levels cripples the cancer cell's ability to evade apoptosis and regulate mitosis, leading to cell death. Recent studies suggest its mechanism may also involve the induction of DNA damage.

YM155_Pathway YM-155 Mechanism of Action cluster_nucleus Nucleus YM155 YM-155 BIRC5 BIRC5 Gene Promoter YM155->BIRC5 Inhibits Transcription mRNA Survivin mRNA BIRC5->mRNA Transcription Survivin Survivin Protein mRNA->Survivin Translation Apoptosis Apoptosis Survivin->Apoptosis Inhibits Shepherdin_Pathway Shepherdin Mechanism of Action Shepherdin Shepherdin Hsp90 Hsp90 Chaperone Shepherdin->Hsp90 Binds & Inhibits Degradation Survivin Degradation Shepherdin->Degradation Leads to Survivin Survivin Protein Complex Hsp90-Survivin Complex (Stable) Hsp90->Complex Survivin->Complex Apoptosis Apoptosis Complex->Apoptosis Inhibits Degradation->Apoptosis Promotes workflow In Vitro Comparison Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Culture Cancer Cell Line B 2. Seed Cells in 96-Well Plates A->B D 4. Treat Cells with Compounds (e.g., 72h) B->D C 3. Prepare Serial Dilutions of YM-155 & Shepherdin C->D E 5. Add MTT Reagent (e.g., 4h Incubation) D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate % Viability vs. Control G->H I 9. Plot Dose-Response Curve & Determine IC50 H->I

References

YM-08: A Comparative Analysis of a Brain-Permeable Hsp70 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YM-08, a blood-brain barrier permeable Heat Shock Protein 70 (Hsp70) inhibitor, with its parent compound MKT-077 and the next-generation analog JG-98. This compound was developed to overcome the limitations of MKT-077, primarily its inability to penetrate the central nervous system, making it a promising candidate for the treatment of neurodegenerative diseases known as tauopathies, such as Alzheimer's disease.[1][2][3][4] This document presents a detailed analysis of their performance based on available experimental data, outlines the methodologies used in these key experiments, and visualizes the relevant biological pathways.

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and its comparators, MKT-077 and JG-98.

Table 1: In Vitro Potency (IC50)

CompoundTargetAssay/Cell LineIC50 ValueReference
This compound SIRT2Enzymatic Assay19.9 µM[5]
MKT-077 Hsp70Competitive ELISA6.4 ± 0.23 µM[3]
Hsp70HeLa Cells~1 µM[6]
Various Cancer Cell LinesCytotoxicity Assay0.35 - 1.2 µM[7]
MDA-MB-231 Breast Cancer CellsMTT Assay1.4 ± 0.2 µM[8]
MCF7 Breast Cancer CellsMTT Assay2.2 ± 0.2 µM[8]
JG-98 Hsp70MDA-MB-231 Breast Cancer Cells0.4 ± 0.03 µM[8]
Hsp70MCF7 Breast Cancer Cells0.7 ± 0.2 µM[8]
Various Cancer Cell LinesAntiproliferative Assay~0.3 - 4 µM[9]

Table 2: Pharmacokinetics

CompoundParameterSpeciesValueReference
This compound Brain/Plasma (B/P) RatioCD1 Mice~0.25 for at least 18h[3][10]
MKT-077 Brain Penetration-Does not penetrate the BBB[2][10]
Microsomal Half-lifeMouse Liver Microsomes< 5 min[8]
JG-98 Microsomal Half-lifeMouse Liver Microsomes37 min[8]

Table 3: Cytotoxicity

CompoundCell LineAssayObservationsReference
MKT-077 Carcinoma Cells vs. Normal Epithelial CellsMitochondrial Damage AssaySelective damage to carcinoma mitochondria[11]
Medullary Thyroid Carcinoma (TT) CellsCell Viability AssayInduces cell cycle arrest and cell death[12]
YM-1 (related compound) Cancer vs. Non-cancer cell linesLDH Cytotoxicity AssaySpecific toxicity to cancer cells[13]

Mechanism of Action and Signaling Pathways

This compound, like its parent compound MKT-077, functions as an allosteric inhibitor of Hsp70.[6][8] Hsp70 is a molecular chaperone that plays a crucial role in protein homeostasis, including the folding, refolding, and degradation of proteins. In neurodegenerative diseases like Alzheimer's, Hsp70 is involved in the clearance of pathogenic tau protein. By inhibiting Hsp70, this compound is thought to promote the degradation of hyperphosphorylated tau, a key component of neurofibrillary tangles.[3][7][10]

The diagram below illustrates the proposed signaling pathway.

Hsp70_Inhibition_Pathway cluster_stress Cellular Stress cluster_hsp70 Hsp70 Chaperone Cycle cluster_degradation Protein Degradation Tau Misfolded/Aggregated Tau Protein Hsp40 Hsp40 (co-chaperone) Tau->Hsp40 Hsp70 Hsp70 Hsp70->Tau binds to refold or degrade ATP ATP Hsp70->ATP binds Proteasome Ubiquitin-Proteasome System Hsp70->Proteasome shuttles tau for degradation Hsp40->Hsp70 delivers substrate ADP ADP ATP->ADP hydrolysis Tau_degraded Tau Degradation Proteasome->Tau_degraded YM08 This compound (Hsp70 Inhibitor) YM08->Hsp70 allosteric inhibition

Caption: Hsp70 inhibition by this compound disrupts tau homeostasis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Hsp70 Competitive ELISA

This assay is used to determine the binding affinity of inhibitor compounds to Hsp70.

  • Plate Coating: 96-well plates are pre-coated with a monoclonal antibody against Hsp70.

  • Reagent Preparation:

    • Hsp70 Standard: A known concentration of recombinant human Hsp70 is serially diluted to create a standard curve.

    • Test Compounds: this compound, MKT-077, and other comparators are prepared in various concentrations.

    • Biotinylated Tracer: A known Hsp70 binder (e.g., a biotinylated version of MKT-077) is prepared at a fixed concentration.

  • Competition Reaction:

    • The test compounds (or standards) are added to the wells, followed by the addition of the biotinylated tracer.

    • The plate is incubated to allow for competitive binding to the immobilized Hsp70.

  • Detection:

    • After washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated tracer.

    • A TMB substrate is added, and the color development is proportional to the amount of bound tracer.

  • Data Analysis: The absorbance is read at 450 nm. The IC50 value, the concentration of the inhibitor that displaces 50% of the tracer, is calculated from the resulting dose-response curve.

In Vivo Pharmacokinetic Study in Mice

This protocol is used to determine the brain penetration of this compound.

  • Animal Model: CD1 mice are used for the study.

  • Compound Administration: this compound is administered to the mice, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a specified dose (e.g., 3 mg/kg).

  • Sample Collection: At various time points post-administration (e.g., 1, 4, 8, 18 hours), blood and brain tissue samples are collected from cohorts of mice.

  • Sample Processing:

    • Plasma: Blood is centrifuged to separate the plasma.

    • Brain Homogenate: Brain tissue is homogenized in a suitable buffer.

  • Compound Quantification: The concentration of this compound in the plasma and brain homogenate is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The brain-to-plasma (B/P) concentration ratio is calculated for each time point to assess the extent of blood-brain barrier penetration.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Cancer cell lines (e.g., MCF7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound, MKT-077, etc.) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a wavelength of ~570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the EC50 value (the concentration that reduces cell viability by 50%) is determined.

The diagram below illustrates the general workflow for evaluating an Hsp70 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A Compound Synthesis (this compound, Analogs) B Hsp70 Binding Assay (Competitive ELISA) A->B Test Compounds C Cell-Based Assays (Cytotoxicity, Tau Reduction) B->C Characterized Inhibitors D Pharmacokinetic Analysis (Brain Penetration) C->D Lead Compound Selection E Efficacy Studies (e.g., Tauopathy Mouse Model) D->E Optimized Dosing

Caption: General experimental workflow for Hsp70 inhibitor evaluation.

References

Reproducibility of YM-155 Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Note: Initial searches for "YM-08" did not yield a specific compound with this designation. The following guide focuses on YM-155, a well-researched survivin inhibitor, which is likely the intended subject of inquiry.

Introduction

YM-155 is a small molecule inhibitor of survivin, a protein that is overexpressed in many cancers and is associated with resistance to apoptosis and increased cell proliferation.[1] This guide provides a comparative analysis of the cytotoxic and mechanistic effects of YM-155 across various cancer cell lines, supported by experimental data from published studies. The objective is to offer researchers a comprehensive resource to evaluate the reproducibility of YM-155's effects and to facilitate the design of future experiments.

I. Comparative Efficacy of YM-155 Across Cell Lines

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of YM-155 in different cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 (nM)Reference
CHLA-255Neuroblastoma8[2]
NGPNeuroblastoma9[2]
SH-SY5YNeuroblastoma~5000 (5 µM)[1]
Additional NB LinesNeuroblastoma8 - 212[1][2]
HELMyeloproliferative Neoplasm (JAK2V617F)More sensitive than SET2[3]
SET2Myeloproliferative Neoplasm (JAK2V617F)Less sensitive than HEL[3]
MDA-MB-231Breast CancerNot Specified
MCF-7Breast CancerNot Specified

Summary of Findings:

YM-155 demonstrates potent, dose-dependent inhibition of cell viability across a range of cancer cell lines.[1][2] Notably, neuroblastoma cell lines CHLA-255 and NGP exhibit high sensitivity with IC50 values in the low nanomolar range (8-9 nM).[2] In JAK2V617F-positive myeloproliferative neoplasm cell lines, HEL cells, which are considered more malignant, show greater sensitivity to YM-155 than SET2 cells.[3]

II. Mechanistic Effects of YM-155

YM-155 exerts its anti-cancer effects through multiple mechanisms, primarily centered on the inhibition of survivin.

Key Mechanistic Effects:

  • Survivin Downregulation: YM-155 has been shown to downregulate survivin at both the mRNA and protein levels.[1][2]

  • Induction of Apoptosis: Treatment with YM-155 leads to a significant induction of apoptosis in various cancer cell lines.[1][2][3] For instance, in SH-SY5Y and NGP neuroblastoma cells, YM-155 treatment resulted in approximately 3.4- and 7.0-fold increases in apoptosis, respectively.[1]

  • Cell Cycle Arrest: The compound causes cell cycle arrest, often in the G0/G1 or S phase, depending on the cell line and concentration.[1][2][3]

  • XIAP Suppression: In addition to survivin, YM-155 also acts as a suppressant of X-linked inhibitor of apoptosis (XIAP).[3]

  • Induction of Autophagy: YM-155 has been observed to induce autophagy in JAK2V617F mutant cells.[3]

III. Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of YM-155 and a typical experimental workflow for its evaluation, the following diagrams are provided.

YM155_Signaling_Pathway cluster_cell Cancer Cell YM155 YM-155 Survivin Survivin (BIRC5) YM155->Survivin inhibits XIAP XIAP YM155->XIAP inhibits CellCycle Cell Cycle Progression YM155->CellCycle inhibits Caspases Caspases Survivin->Caspases inhibits Survivin->CellCycle promotes XIAP->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces G1_S_Arrest G1/S Phase Arrest CellCycle->G1_S_Arrest Proliferation Cell Proliferation CellCycle->Proliferation leads to Inhibition Inhibition

Caption: YM-155 inhibits Survivin and XIAP, leading to apoptosis and cell cycle arrest.

Experimental_Workflow cluster_workflow Experimental Workflow for YM-155 Evaluation cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Cancer Cell Culture (e.g., NB, Breast Cancer) treatment Treat with YM-155 (Varying Concentrations) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) treatment->cell_cycle western Western Blot (Survivin, XIAP, Caspases) treatment->western qpcr qRT-PCR (BIRC5 mRNA levels) treatment->qpcr data_analysis Data Analysis (IC50, Statistical Significance) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis qpcr->data_analysis

Caption: A typical workflow for evaluating the effects of YM-155 on cancer cells.

IV. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for key assays used to characterize the effects of YM-155.

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of YM-155 (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

2. Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat cells with YM-155 at various concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3. Western Blot Analysis

  • Protein Extraction: Lyse YM-155-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against survivin, XIAP, cleaved caspases, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

The available data consistently demonstrate that YM-155 is a potent inhibitor of cancer cell growth across multiple cell lines, primarily through the downregulation of survivin and subsequent induction of apoptosis and cell cycle arrest. While the sensitivity to YM-155 can vary between different cancer types and even among cell lines of the same origin, its fundamental mechanism of action appears to be reproducible. This guide provides a foundational understanding for researchers investigating the therapeutic potential of YM-155.

References

Orthogonal Validation of YM-08's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of YM-08, a blood-brain barrier permeable Hsp70 inhibitor, with its parent compound MKT-077 and a next-generation analog, JG-231. The information presented herein is supported by experimental data to facilitate the orthogonal validation of this compound's mechanism of action.

Introduction to this compound and its Analogs

This compound was developed as a neutral analog of the cationic pyridinium (B92312) compound MKT-077, an inhibitor of Heat Shock Protein 70 (Hsp70). This structural modification was designed to improve its ability to cross the blood-brain barrier (BBB), a significant limitation of MKT-077 for central nervous system (CNS) applications.[1] The primary mechanism of action for this class of compounds is the allosteric inhibition of Hsp70, a molecular chaperone implicated in the pathogenesis of neurodegenerative diseases, such as tauopathies, and in cancer. By inhibiting Hsp70, these compounds can disrupt the chaperone's function in protein folding and degradation, leading to the reduction of pathogenic proteins like tau. Building on the insights from this compound, the JG-series of compounds, including JG-231, were developed to further optimize the pharmacokinetic and pharmacodynamic properties of this promising class of Hsp70 inhibitors.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its key comparators, MKT-077 and JG-231. The data highlights their binding affinity for Hsp70 and their cytotoxic effects on various cancer cell lines. While direct comparative data in neurodegenerative models is limited, the in vitro binding and cellular activity data provide a basis for orthogonal validation.

Table 1: Hsp70 Binding Affinity

CompoundTargetAssay MethodKD (μM)
This compoundHsc70NBDBiolayer Interferometry~4
This compoundHsp72 (HSPA1)Biolayer Interferometry~2
MKT-077Hsp70Not SpecifiedNot Specified
JG-231Hsp70/BAG1Not SpecifiedKi of 0.11

Note: KD (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. Ki (inhibition constant) is another measure of binding affinity.

Table 2: In Vitro Cytotoxicity (IC50 in μM)

CompoundMCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)TT (Medullary Thyroid Carcinoma)
This compound<5-fold difference vs. MKT-077<7-fold difference vs. MKT-077>40-fold difference vs. MKT-077
MKT-077112.261 - 2.758 (95% CI)
JG-231Not Specified0.03 - 0.052.095 - 2.541 (95% CI)

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates a more potent compound. The data for this compound in TT cells suggests significantly lower potency compared to MKT-077 in this specific cell line, which is attributed to this compound's inability to accumulate in mitochondria.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and validation.

Hsp70 Binding Affinity Assay (Biolayer Interferometry)

Objective: To determine the binding affinity of this compound to Hsp70 isoforms.

Principle: Biolayer interferometry (BLI) is an optical analytical technique that analyzes the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on a biosensor tip and an internal reference layer. The binding of a molecule to the immobilized protein causes a shift in the interference pattern, which is measured in real-time to determine association and dissociation rates.

Protocol:

  • Immobilization:

    • Rehydrate streptavidin (SA) biosensors in the appropriate buffer (e.g., 1x PBS with 0.05% Tween-20) for at least 10 minutes.

    • Immobilize biotinylated Hsc70 or Hsp72 onto the SA biosensors by dipping them into a solution of the purified protein.

    • Wash the biosensors in buffer to remove any unbound protein.

  • Association:

    • Establish a baseline reading by dipping the biosensors with immobilized Hsp70 into the buffer.

    • Transfer the biosensors to wells containing various concentrations of this compound in the same buffer and record the association phase for a defined period.

  • Dissociation:

    • Move the biosensors back to the buffer-only wells and record the dissociation phase.

  • Data Analysis:

    • The association and dissociation curves are fitted to a 1:1 binding model to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound and its analogs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound, MKT-077, or JG-231 for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software.

Tau Reduction Assay (Western Blot)

Objective: To determine the effect of this compound on the levels of total and phosphorylated tau in a relevant cellular or tissue model.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (in this case, tau and phospho-tau).

Protocol:

  • Sample Preparation:

    • Treat organotypic brain slices or cultured neurons with this compound at various concentrations for a specified time.

    • Lyse the cells or tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for total tau or a specific phosphorylated tau epitope (e.g., AT8 for pSer202/pThr205).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in tau levels.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows described above.

G This compound Mechanism of Action cluster_0 Hsp70 Chaperone Cycle cluster_1 This compound Inhibition cluster_2 Downstream Effects Hsp70-ADP Hsp70-ADP Hsp70-ATP Hsp70-ATP Hsp70-ADP->Hsp70-ATP Nucleotide Exchange Misfolded Protein Misfolded Protein Hsp70-ADP->Misfolded Protein Binds NEF Nucleotide Exchange Factor Hsp70-ADP->NEF Hsp70-ADP->NEF Inhibits NEF Binding Hsp70-ATP->Hsp70-ADP ATP Hydrolysis Folded Protein Folded Protein Hsp70-ATP->Folded Protein Releases Misfolded Protein->Folded Protein Refolding This compound This compound This compound->Hsp70-ADP Allosteric Binding Pathogenic Tau Pathogenic Tau This compound->Pathogenic Tau Promotes Degradation Degradation Degradation Pathogenic Tau->Degradation

Caption: Proposed mechanism of this compound as an allosteric Hsp70 inhibitor.

G Experimental Workflow: Hsp70 Binding Affinity (BLI) Start Start Immobilize Biotinylated Hsp70 on SA Biosensor Immobilize Biotinylated Hsp70 on SA Biosensor Start->Immobilize Biotinylated Hsp70 on SA Biosensor Establish Baseline in Buffer Establish Baseline in Buffer Immobilize Biotinylated Hsp70 on SA Biosensor->Establish Baseline in Buffer Associate with this compound Solution Associate with this compound Solution Establish Baseline in Buffer->Associate with this compound Solution Dissociate in Buffer Dissociate in Buffer Associate with this compound Solution->Dissociate in Buffer Data Analysis (kon, koff, KD) Data Analysis (kon, koff, KD) Dissociate in Buffer->Data Analysis (kon, koff, KD) End End Data Analysis (kon, koff, KD)->End

Caption: Workflow for determining Hsp70 binding affinity using Biolayer Interferometry.

G Experimental Workflow: Tau Reduction (Western Blot) Start Start Treat Cells/Tissue with this compound Treat Cells/Tissue with this compound Start->Treat Cells/Tissue with this compound Lyse and Quantify Protein Lyse and Quantify Protein Treat Cells/Tissue with this compound->Lyse and Quantify Protein SDS-PAGE and Transfer SDS-PAGE and Transfer Lyse and Quantify Protein->SDS-PAGE and Transfer Immunoblot with Tau/p-Tau Antibodies Immunoblot with Tau/p-Tau Antibodies SDS-PAGE and Transfer->Immunoblot with Tau/p-Tau Antibodies Detect and Quantify Bands Detect and Quantify Bands Immunoblot with Tau/p-Tau Antibodies->Detect and Quantify Bands End End Detect and Quantify Bands->End

Caption: Workflow for assessing tau protein levels using Western Blot analysis.

Conclusion

This compound represents a significant advancement over its parent compound, MKT-077, by demonstrating blood-brain barrier permeability, a critical feature for treating neurodegenerative diseases. While direct comparative studies in tauopathy models are not extensively available, the provided data on Hsp70 binding and cellular activity, along with detailed experimental protocols, offer a solid foundation for the orthogonal validation of this compound's mechanism of action. Further investigation, particularly in in vivo models of neurodegeneration, is warranted to fully elucidate its therapeutic potential compared to next-generation compounds like JG-231. The experimental frameworks outlined in this guide can serve as a valuable resource for researchers pursuing these critical next steps.

References

A Guide to Inter-Laboratory Cross-Validation of the MEK1/2 Inhibitor YM-08

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

YM-08 is a novel, potent, and selective small molecule inhibitor targeting the dual-specificity kinases MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As key components of the Ras/Raf/MEK/ERK signaling pathway, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK1/2 highly attractive therapeutic targets.

The development of any new therapeutic agent requires rigorous and reproducible methods for assessing its biological activity. Inter-laboratory cross-validation is a critical process to ensure that analytical methods yield consistent and reliable results regardless of the testing site, personnel, or equipment.[1] This guide provides a framework for the cross-validation of this compound's inhibitory activity, offering standardized experimental protocols, data presentation formats, and visual workflows to support robust and comparable assessments across different research facilities. The goal is to minimize inter-assay and inter-laboratory variability, a common challenge in drug discovery.[2][3][4]

Quantitative Data Summary

Consistent measurement of a compound's potency is fundamental to its development. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor effectiveness. However, IC₅₀ values are highly dependent on experimental conditions, which can lead to significant variability between laboratories.[5] To ensure comparability, it is crucial to standardize assay protocols. For kinase inhibitors, determining the inhibition constant (Kᵢ) can provide a more universally comparable value that is independent of the experimental setup.[5]

Below are tables summarizing hypothetical cross-validation results for this compound from three different laboratories. These tables illustrate how data should be structured for clear comparison.

Table 1: Biochemical IC₅₀ Values for this compound against Recombinant MEK1

LaboratoryAssay TypeATP Concentration (µM)Mean IC₅₀ (nM)Standard Deviation (nM)Inter-Lab %CV
Lab AADP-Glo™ Kinase Assay10 (Kₘ)15.21.8\multirow{3}{*}{11.8%}
Lab BADP-Glo™ Kinase Assay10 (Kₘ)12.91.5
Lab CADP-Glo™ Kinase Assay10 (Kₘ)14.52.1

%CV = (Standard Deviation of Inter-Lab Means / Overall Mean) * 100

Table 2: Cell-Based IC₅₀ Values for this compound (p-ERK1/2 Inhibition)

LaboratoryCell LineStimulationMean IC₅₀ (nM)Standard Deviation (nM)Inter-Lab %CV
Lab AA375 (BRAF V600E)Serum-starved25.83.1\multirow{3}{*}{14.2%}
Lab BA375 (BRAF V600E)Serum-starved21.52.9
Lab CA375 (BRAF V600E)Serum-starved28.13.5

Experimental Protocols

Standardizing experimental procedures is the most critical step in reducing inter-laboratory variability.[6] The following protocols for biochemical and cell-based assays are provided as a standard for measuring this compound activity.

Biochemical MEK1 Kinase Assay Protocol (ADP-Glo™)

This protocol measures the ability of this compound to inhibit the phosphorylation of a kinase-dead ERK2 substrate by recombinant active MEK1. The amount of ADP produced is proportional to kinase activity.[7]

Materials:

  • Recombinant active MEK1 enzyme

  • Kinase-dead ERK2 (K52R) substrate

  • This compound (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Further dilute this series in the assay buffer.

  • Kinase Reaction:

    • Add 5 µL of this compound dilution or DMSO control to a 384-well plate.

    • Add 10 µL of a solution containing MEK1 enzyme and ERK2 substrate to each well. Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at its Kₘ value (e.g., 10 µM) to ensure sensitive and comparable IC₅₀ measurements.[7]

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to positive (DMSO) and negative (no enzyme) controls. Fit the dose-response curve using a four-parameter logistic regression to determine the IC₅₀ value.

Cell-Based p-ERK1/2 Inhibition Assay (Western Blot)

This assay quantifies the inhibition of ERK1/2 phosphorylation in whole cells, providing a measure of this compound's activity on its downstream target.[8]

Materials:

  • A375 melanoma cells (or other suitable cell line with an active MAPK pathway)

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in 100% DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary Antibodies: Anti-phospho-ERK1/2 (Thr202/Tyr204), Anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate A375 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours in DMEM with 0.5% FBS.

  • Compound Treatment: Treat cells with a serial dilution of this compound or DMSO control for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary anti-p-ERK1/2 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using a chemiluminescent substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total-ERK1/2 signal. Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by non-linear regression.

Visualizations

Signaling Pathway of this compound Action

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that this compound targets. Understanding this pathway is essential for interpreting experimental results.

MEK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription YM08 This compound YM08->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Cross_Validation_Workflow A 1. Establish Joint Protocol - Define assay methods - Set acceptance criteria B 2. Centralized Reagent Distribution - Single batch of this compound - Qualified cell line stocks - Key antibodies & reagents A->B C 3. Analyst Training & Qualification - Ensure proficiency - Standardize techniques B->C D 4. Independent Execution (Lab A, Lab B, Lab C) - Follow protocol exactly - Document all deviations C->D E 5. Data Compilation - Central data repository - Raw & normalized data D->E F 6. Statistical Analysis - Compare IC50 values - Calculate Inter-lab CV - Assess against criteria E->F G 7. Final Report & Review - Summarize findings - Investigate discrepancies - Approve method F->G

References

YM-08: A Comparative Analysis of a Brain-Permeable Hsp70 Inhibitor and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the Hsp70 inhibitor YM-08 and its primary analog, MKT-077. The focus is on their respective efficacies, supported by experimental data, for researchers and professionals in drug development. This compound, a neutral derivative of the cationic MKT-077, was specifically designed to overcome the blood-brain barrier, a significant limitation of its predecessor.[1] This guide will delve into the comparative performance of these compounds in cancer cell viability and reduction of pathogenic tau, a key protein implicated in neurodegenerative diseases.

Executive Summary

This compound demonstrates a significant advancement over its analog MKT-077 by successfully penetrating the blood-brain barrier, enabling its potential application in neurodegenerative disorders. While exhibiting slightly lower potency in some in vitro cancer cell assays compared to MKT-077, this compound effectively reduces pathogenic tau in brain tissue, a feat not achievable by the non-permeable MKT-077. Furthermore, initial pharmacokinetic studies suggest this compound may circumvent the nephrotoxicity issues that hindered the clinical development of MKT-077. This guide presents the key data and experimental methodologies that underpin these findings.

Comparative Efficacy Data

The following tables summarize the quantitative comparison between this compound and its analog MKT-077 across various experimental parameters.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyThis compoundMKT-077Reference
Chemical Nature Neutral CompoundCationic Compound[1]
Blood-Brain Barrier Permeability PermeableNon-permeable[1]
Brain/Plasma Ratio (in CD-1 mice) ~0.25 for at least 18hNot Applicable
Renal Clearance Rapidly cleared from the kidneyRetained in the kidney, associated with nephrotoxicity[1]

Table 2: In Vitro Efficacy - Anti-Cancer Activity

Cell LineIC50 (µM) - this compoundIC50 (µM) - MKT-077Reference
MDA-MB-231 (Breast Cancer) 1.1 ± 0.10.4 ± 0.03
MCF-7 (Breast Cancer) 2.0 ± 0.20.7 ± 0.2

Table 3: In Vitro/Ex Vivo Efficacy - Tau Reduction

AssayThis compoundMKT-077Reference
Reduction of pathogenic tau in organotypic brain slices EffectiveIneffective[1]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

Hsp70_Tau_Pathway Hsp70-Mediated Tau Degradation Pathway cluster_chaperone Chaperone Machinery cluster_tau Tau Homeostasis cluster_degradation Degradation Pathway cluster_inhibitors Inhibitor Action Hsp70 Hsp70 CHIP CHIP Hsp70->CHIP Recruits Misfolded_Tau Misfolded_Tau Hsp70->Misfolded_Tau Binds to Hsp40 Hsp40 Hsp40->Hsp70 Activates CHIP->Misfolded_Tau Ubiquitinates Aggregated_Tau Aggregated_Tau Misfolded_Tau->Aggregated_Tau Aggregation Ubiquitinated_Tau Ubiquitinated_Tau Proteasome Proteasome Ubiquitinated_Tau->Proteasome Targets for Degradation Degradation Proteasome->Degradation YM08_MKT077 This compound / MKT-077 YM08_MKT077->Hsp70 Inhibits

Caption: Hsp70-mediated degradation of misfolded tau and the inhibitory action of this compound/MKT-077.

Experimental_Workflow Comparative Experimental Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis Hsp70_Binding Hsp70 Binding Assay IC50_Determination IC50 Determination Cell_Lines Cancer Cell Lines (MDA-MB-231, MCF-7) Cell_Viability Cell Viability Assay (MTT) Cell_Lines->Cell_Viability Treatment with This compound/MKT-077 Cell_Viability->IC50_Determination Brain_Slices Organotypic Brain Slice Culture Tau_Assay Pathogenic Tau Level Measurement Brain_Slices->Tau_Assay Treatment with This compound/MKT-077 Mice CD-1 Mice Dosing Intravenous or Oral Administration Mice->Dosing This compound Administration Sample_Collection Blood and Tissue Sample Collection Dosing->Sample_Collection PK_Analysis Pharmacokinetic Analysis (Brain/Plasma Ratio, Clearance) Sample_Collection->PK_Analysis

References

Benchmarking YM-08 Against Known Inhibitors of the Survivin/BIRC5 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of YM-08 (Sepantronium Bromide, YM155), a potent small molecule inhibitor of the survivin/BIRC5 pathway, against other known inhibitors targeting this critical cancer-related pathway. The information presented is supported by experimental data to aid in the evaluation and selection of research and development candidates.

Introduction to the Survivin/BIRC5 Pathway

Survivin, encoded by the BIRC5 gene, is a member of the inhibitor of apoptosis protein (IAP) family. It plays a dual role in promoting cell proliferation and preventing apoptosis (programmed cell death).[1][2] Survivin is highly expressed in most human cancers while being largely absent in terminally differentiated adult tissues, making it an attractive target for cancer therapy.[1][3] Its overexpression is often associated with a poor prognosis and resistance to conventional cancer treatments.[3][4] The survivin/BIRC5 pathway is integral to both the intrinsic and extrinsic apoptotic pathways, primarily through the indirect inhibition of caspase-9 and the direct or indirect inhibition of effector caspases-3 and -7.[5]

This compound (YM155): A Potent Suppressor of Survivin

This compound, also known as YM155 or Sepantronium (B1243752) Bromide, is a small molecule that has been shown to suppress the expression of survivin.[1][6] It was identified through high-throughput screening as a compound that significantly inhibits survivin expression at both the mRNA and protein levels.[1][2] this compound has demonstrated potent cytotoxic activity in a variety of cancer cell lines, with IC50 values in the nanomolar range.[4][7] Clinical trials have evaluated this compound as a monotherapy and in combination with other chemotherapeutic agents in various cancers, including non-small-cell lung cancer and melanoma.[8][9][10][11]

Comparative Analysis of Survivin/BIRC5 Inhibitors

The following table summarizes the quantitative data for this compound and other selected small molecule inhibitors of the survivin/BIRC5 pathway.

InhibitorMechanism of ActionIC50 / Effective ConcentrationCell Lines
This compound (YM155) Suppresses survivin gene promoter activity0.54 nM[7]; 2.3 - 11 nM[7]; 8 - 212 nM[4]PC-3, PPC-1, DU145, TSU-Pr1, 22Rv1, SK-MEL-5, A375, various Neuroblastoma cell lines
FL118 Inhibits survivin promoter activity; also inhibits Mcl-1, XIAP, and cIAP2High pM to low nM rangeH460, EKVX, A549
UC-112 Induces ubiquitin-mediated degradation of survivinIC50 = 2.2 µM (for disrupting survivin-Smac interaction)DU145, A549
MX-106 Analog of UC-112, induces ubiquitin-mediated degradation of survivin~4-fold more active than UC-112Not specified
SF002-96-1 Inhibits survivin promoter activity by targeting upstream transcription factors (STAT3, NF-κB)IC50 = 3.42 µM (for survivin promoter-driven luciferase activity)Colo320
LQZ-7F Disrupts survivin homodimerization, leading to proteasome-dependent degradationIC50 = 0.4 - 4.4 µMPC3 and other cancer cell lines
Arctigenin Inhibits STAT3 phosphorylation and survivin expressionNot specifiedOvarian cancer cells
KPT-185 Selective inhibitor of nuclear export, leading to downregulation of survivinNot specifiedNon-small cell lung cancer cell lines
MK-2206 Allosteric inhibitor of Akt, leading to downregulation of survivinNot specifiedGEO cancer cells
Piperine Reduces survivin protein levelsNot specifiedHT-29 colon carcinoma cells

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of survivin/BIRC5 inhibitors.

Survivin Promoter-Luciferase Reporter Assay

This assay is used to quantify the effect of a compound on the transcriptional activity of the survivin gene promoter.

  • Cell Culture and Transfection: Human cancer cells (e.g., HeLa) are cultured in appropriate media. Cells are then transfected with a plasmid vector containing the survivin promoter sequence upstream of a luciferase reporter gene.

  • Compound Treatment: Transfected cells are treated with various concentrations of the test inhibitor (e.g., this compound) for a specified period (e.g., 24 hours).

  • Luciferase Activity Measurement: After treatment, cells are lysed, and the luciferase substrate is added. The luminescence produced, which is proportional to the luciferase enzyme activity, is measured using a luminometer.

  • Data Analysis: The luminescence readings are normalized to a control (e.g., vehicle-treated cells) to determine the percent inhibition of survivin promoter activity.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Incubation: The cells are then treated with a range of concentrations of the inhibitor for a defined period (e.g., 72 hours).

  • MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is then determined from the dose-response curve.

Western Blot Analysis for Survivin Expression

Western blotting is used to detect and quantify the levels of survivin protein in cells following treatment with an inhibitor.

  • Cell Lysis: Cells are treated with the inhibitor and then lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for survivin. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is detected using an imaging system. The intensity of the bands corresponds to the amount of survivin protein. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

Visualizing the Pathway and Experimental Workflow

To better understand the context of this compound's action and the methods used for its evaluation, the following diagrams are provided.

Survivin_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death_Receptors Death Receptors (e.g., FAS, TNFR) Pro_Caspase8 Pro-Caspase-8 Death_Receptors->Pro_Caspase8 FADD/DISC Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase37 Pro-Caspase-3, -7 Caspase8->Pro_Caspase37 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Stress Signals Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Caspase9->Pro_Caspase37 Caspase37 Caspase-3, -7 Pro_Caspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Survivin Survivin (BIRC5) Survivin->Caspase9 Inhibits Survivin->Caspase37 Inhibits YM08 This compound (YM155) Sp1 Sp1 YM08->Sp1 Inhibits Function BIRC5_Gene BIRC5 Gene Sp1->BIRC5_Gene Promotes Transcription BIRC5_Gene->Survivin Expression

Caption: The Survivin/BIRC5 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_comparison Benchmarking start Cancer Cell Lines treatment Treat with this compound & other inhibitors start->treatment promoter_assay Survivin Promoter Luciferase Assay treatment->promoter_assay western_blot Western Blot for Survivin Protein treatment->western_blot viability_assay Cell Viability (MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Assays (Caspase Activity) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis treatment->cell_cycle_assay ic50 Determine IC50 values promoter_assay->ic50 protein_quant Quantify Protein Expression western_blot->protein_quant viability_assay->ic50 apoptosis_quant Measure Apoptotic Cell Population apoptosis_assay->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist comparison Compare Potency & Efficacy of Inhibitors ic50->comparison protein_quant->comparison apoptosis_quant->comparison cell_cycle_dist->comparison

Caption: A typical experimental workflow for benchmarking survivin/BIRC5 inhibitors.

References

Statistical analysis of YM-08 comparative studies

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for YM-08

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of the chemical compound YM-08, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe and compliant laboratory environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the specific hazards, handling, and emergency procedures associated with the substance.[1] Employers are required to make these sheets readily accessible for all hazardous chemicals in the workplace.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

  • Safety Goggles or Face Shield

  • Chemical-resistant Gloves

  • Lab Coat or Chemical-resistant Apron

  • Closed-toe Shoes

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

II. Waste Identification and Segregation

Proper segregation of chemical waste is a critical first step in the disposal process to prevent dangerous reactions.[3] Never mix incompatible wastes.[3]

Waste Classification Table:

Waste StreamDescriptionContainer Type
Solid this compound Waste Non-empty containers, contaminated labware (e.g., pipette tips, gloves, weigh boats)Labeled, sealed, and chemical-resistant container
Liquid this compound Waste Unused or expired this compound solutions, first rinse of emptied containersLabeled, sealed, and leak-proof container with secondary containment
Sharps Waste Needles, scalpels, or other sharp objects contaminated with this compoundPuncture-resistant sharps container
Empty Containers Containers that have been thoroughly emptied and triple-rinsedFollow institutional guidelines for disposal as non-hazardous waste after defacing the label

III. Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of this compound. Always adhere to your institution's specific hazardous waste management plan.

  • Preparation and Labeling:

    • Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department.

    • Properly label the container with a hazardous waste tag before adding any waste.[4] The label should include the chemical name ("this compound"), concentration, and the date accumulation started.[4]

  • Waste Accumulation:

    • Collect this compound waste in the appropriately labeled container.

    • Keep the waste container closed at all times, except when adding waste.[3]

    • Store the waste container in a designated satellite accumulation area, such as in a secondary containment tray within a fume hood or a designated cabinet.[4]

  • Container Management:

    • Do not overfill waste containers. Leave adequate headspace to prevent spills.

    • Regularly inspect waste storage areas for any signs of leaks or spills.[5]

  • Requesting Disposal:

    • Once the container is full or has reached the accumulation time limit set by your institution, submit a waste pickup request to your EHS department.[4]

  • Empty Container Disposal:

    • To be considered non-hazardous, an empty this compound container must be thoroughly emptied of all contents.

    • The first rinse of the container must be collected and disposed of as hazardous waste.[3]

    • Subsequent rinses may be permissible for sink disposal, pending institutional approval.

    • Before disposing of the rinsed container in the regular trash or designated glass disposal, the label must be completely removed or defaced.[3]

IV. Experimental Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste from the point of generation to final pickup.

G cluster_generation Waste Generation cluster_accumulation Waste Accumulation cluster_disposal Disposal Request A Identify this compound Waste (Solid, Liquid, Sharps) B Select Appropriate Waste Container A->B C Label Container with Hazardous Waste Tag B->C D Add Waste to Labeled Container C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Closed E->F G Monitor Fill Level and Accumulation Date F->G H Submit Waste Pickup Request to EHS G->H I EHS Pickup and Final Disposal H->I

Caption: Workflow for the safe disposal of this compound waste.

V. Spill and Emergency Procedures

In the event of a spill of this compound, immediately notify your laboratory supervisor and consult the SDS for appropriate spill cleanup procedures. For significant spills, contact your institution's EHS department or emergency response team.

By following these procedures, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations.

References

Navigating the Uncharted: A Safety and Handling Protocol for Compound YM-08

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

The following document provides a comprehensive, procedural guide for the safe handling, use, and disposal of the novel investigational compound YM-08. In the absence of specific hazard data for this compound, this protocol is established based on a conservative approach, treating the compound as a substance with potential health and reactivity hazards. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of the research environment.

Personal Protective Equipment (PPE): A Multi-layered Defense

All personnel handling this compound must use the personal protective equipment outlined below. This multi-layered approach is designed to minimize exposure through all potential routes.[1][2]

PPE CategoryComponentSpecificationRationale
Primary Barrier Disposable Nitrile GlovesASTM D6319 rated, double-glovedPrevents direct skin contact. Double-gloving provides additional protection against tears and permeation.
Safety GogglesANSI Z87.1 certified, with side shieldsProtects eyes from splashes and aerosols.
Laboratory CoatFlame-resistant, fully buttonedProtects skin and personal clothing from contamination.
Secondary Barrier Face ShieldFull-face coverageTo be worn in addition to safety goggles when there is a risk of splashes or aerosol generation.[3][4]
(As needed)Chemical-Resistant ApronPolyethylene or similarProvides an additional layer of protection against spills of larger volumes.
Respiratory Fume HoodCertified and functioningAll handling of powdered this compound or solutions should be conducted within a fume hood to minimize inhalation risk.
(As needed)RespiratorConsult with EHSRequired if work cannot be conducted in a fume hood and there is a risk of aerosolization.

Operational Plan: From Receipt to Disposal

A systematic approach to the lifecycle of this compound within the laboratory is critical for safety and regulatory compliance. The following workflow must be observed at all stages.

Experimental Workflow for this compound

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal Receiving Receive Shipment Inspect Inspect Container Integrity Receiving->Inspect Log Log in Chemical Inventory Inspect->Log Store Store in Designated, Ventilated Cabinet Log->Store DonPPE Don Appropriate PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Solid this compound FumeHood->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Segregate Segregate Waste (Solid, Liquid, Sharps) Experiment->Segregate Label Label Waste Containers Segregate->Label StoreWaste Store in Satellite Accumulation Area Label->StoreWaste Request Request Waste Pickup StoreWaste->Request

Caption: Workflow for the safe handling of Compound this compound from receipt to disposal.

Detailed Protocols

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leaks. If compromised, do not open and notify Environmental Health & Safety (EHS).

  • Inventory: Log the receipt of this compound in the laboratory's chemical inventory system.

  • Storage: Store this compound in a designated, well-ventilated, and clearly labeled cabinet away from incompatible materials.

Handling and Experimental Use
  • PPE: Before handling, don all required PPE as specified in the table above.[3]

  • Engineering Controls: Conduct all manipulations of this compound, especially of the solid form, within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Spill Management: In the event of a spill, evacuate the immediate area. For small spills, trained personnel may use a chemical spill kit. For large spills, evacuate the laboratory and contact EHS immediately.

Waste Management and Disposal

Proper segregation and disposal of this compound waste are crucial to prevent environmental contamination and ensure regulatory compliance.

Waste StreamContainer TypeDisposal Procedure
Solid Waste Labeled, sealed waste containerCollect all contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a designated, sealed container.
Liquid Waste Labeled, sealed waste containerCollect all aqueous and solvent-based solutions containing this compound in a compatible, sealed waste container. Do not mix with other waste streams.
Sharps Puncture-resistant sharps containerDispose of all contaminated needles, syringes, and other sharps in a designated sharps container.

All waste containers must be clearly labeled with "Hazardous Waste - this compound" and a list of all constituents.[5] Waste should be stored in a designated satellite accumulation area until it is collected by EHS for final disposal. Follow all local and institutional regulations for hazardous waste disposal.[6][7]

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。